molecular formula C7H6BrClFN B602843 6-Bromo-3-chloro-2-fluorobenzylamine CAS No. 1499926-64-5

6-Bromo-3-chloro-2-fluorobenzylamine

Cat. No.: B602843
CAS No.: 1499926-64-5
M. Wt: 238.48g/mol
InChI Key: SXVGXCQGKFGXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-fluorobenzylamine (CAS 1499926-64-5) is a high-purity halogenated benzylamine compound offered as a solid powder with a typical purity of 99% . It serves as a versatile and critical building block in organic and medicinal chemistry research, particularly in the synthesis of more complex active pharmaceutical ingredients (APIs) and chemical intermediates . Compounds within this family of halogenated benzene derivatives are frequently utilized in the development of therapeutic agents; for instance, similar structures have been identified as key intermediates in the synthesis of alkaloids and anti-tuberculosis medications . The strategic placement of bromo, chloro, and fluoro substituents on the aromatic ring, along with the reactive benzylamine functional group, makes this compound a valuable scaffold for constructing molecular libraries aimed at drug discovery. Research into related chlorinated heterocyclic scaffolds has demonstrated significant potential in inhibiting angiogenesis, a critical process in cancer therapy, by suppressing VEGF-induced cell proliferation and targeting specific kinase pathways . As such, this compound provides researchers with a valuable starting material for the exploration of new pharmacological tools and therapeutic candidates. This product is intended for research applications only and is not suitable for human or veterinary diagnostic or therapeutic use. It is recommended to store the product in a cool, ventilated area at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-3-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVGXCQGKFGXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-3-chloro-2-fluorobenzylamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 6-Bromo-3-chloro-2-fluorobenzylamine

Executive Summary & Structural Context

This compound (CAS: Derivative of 1114809-02-7) is a high-value halogenated building block, primarily utilized in the synthesis of complex pharmaceutical agents such as kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the dense "halogen dance" pattern (F, Cl, Br) surrounding the benzylamine core.

Correct characterization of this molecule is critical because the specific arrangement of halogens (2-F, 3-Cl, 6-Br) creates a unique electronic and steric profile that distinguishes it from its regioisomers (e.g., the 3-bromo-6-chloro variant). Misidentification at this stage can lead to costly late-stage synthetic failures.

This guide provides a definitive spectroscopic framework (NMR, MS, IR) to validate the identity and purity of this compound, emphasizing the diagnostic signals arising from its specific substitution pattern.

Synthesis & Impurity Profile Logic

To understand the spectra, one must understand the origin. This amine is typically synthesized via the reductive amination of 6-bromo-3-chloro-2-fluorobenzaldehyde or the nucleophilic substitution of 6-bromo-3-chloro-2-fluorobenzyl bromide .

Common Impurities to Watch:

  • Residual Aldehyde: Distinctive CHO proton (~10.3 ppm).

  • Des-bromo/Des-chloro analogs: Resulting from over-reduction.

  • Dimerization products: Secondary amines formed during reduction.

SynthesisPath Aldehyde Precursor: 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-02-7) Target TARGET: This compound Aldehyde->Target Reductive Amination (NH3/NaBH4) Impurity1 Impurity: Residual Aldehyde Aldehyde->Impurity1 Incomplete Rxn Bromide Precursor: 6-Bromo-3-chloro-2-fluorobenzyl bromide (CAS 886615-32-3) Bromide->Target Azidation + Staudinger Red. (NaN3 -> PPh3/H2O) Impurity2 Impurity: Secondary Amine Dimer Target->Impurity2 Side Rxn

Figure 1: Synthesis pathways and potential impurity origins for spectroscopic monitoring.

Mass Spectrometry (MS): The Isotopic Fingerprint

The most definitive confirmation of the halogen content comes from the Mass Spectrum. The molecule contains one Chlorine (


) and one Bromine (

).[1]

Theoretical Molecular Ion (M+):

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ): 236.94 Da 
    

Diagnostic Isotope Pattern (The "3:4:1" Rule): Unlike standard organic molecules, the interaction of Br and Cl creates a split molecular ion cluster that is mathematically predictable and serves as a purity gate.

Ion SpeciesIsotope CompositionApprox.[2][3][4][5][6] Relative IntensityDiagnostic Value
M (m/z 237)

75% (Base* 3)Base peak for pattern calc.
M+2 (m/z 239)

+

100% (Base* 4)Dominant Peak (Overlap of isotopes)
M+4 (m/z 241)

25% (Base* 1)Confirms presence of both halogens.

Note: In ESI+ mode, observe these peaks as [M+H]+ at m/z 238, 240, and 242.

Protocol Tip: If your M+2 peak is not roughly 1.3x the height of your M peak (or if the ratio deviates significantly from 3:4:1), you likely have a dechlorination or debromination impurity.

Nuclear Magnetic Resonance (NMR) Analysis

The 1H and 13C NMR spectra are governed by the 2,3,6-substitution pattern . The key feature is the presence of two adjacent aromatic protons (H4 and H5), which simplifies the aromatic region into an ortho-coupled system.

A. 1H NMR Data (Predicted in DMSO-d6)
Signal (ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Logic
1.8 - 2.5 br s2H-

Exchangeable. Shift varies with conc/water.
3.85 s (or d)2H


Benzylic protons. May show small coupling to F.
7.45 dd1H

,

H4 (Ar-H)Ortho to H5; Meta to F (coupling visible).
7.60 d1H

H5 (Ar-H)Ortho to H4; Ortho to Br.

Critical Interpretation:

  • The Ortho Pair: You must see two doublets (or a doublet and a doublet-of-doublets) with a coupling constant (

    
    ) of ~8.5 Hz. If you see singlets, you have the wrong regioisomer (e.g., para-substitution).
    
  • Fluorine Coupling: The H4 proton is meta to the Fluorine at position 2. Expect a secondary splitting (

    
    ) on the H4 signal.
    
B. 13C NMR & 19F NMR
  • 19F NMR: A single signal around -110 to -120 ppm . If proton-coupled, it will appear as a triplet (coupling to benzylic

    
    ) or complex multiplet.
    
  • 13C NMR (Proton Decoupled):

    • C-F Coupling: The carbon at position 2 (C-F) will be a large doublet (

      
      ).
      
    • Benzylic Carbon: ~38-40 ppm. Look for a doublet (

      
      ) due to proximity to F.
      

Infrared Spectroscopy (IR)

IR is useful for quick verification of the amine functionality and the halogenated ring.

  • 3300 - 3400 cm⁻¹: N-H stretching (Primary amine doublet often weak/broad).

  • 1580 - 1600 cm⁻¹: N-H bending (Scissoring).

  • 1450 - 1500 cm⁻¹: Aromatic C=C ring stretch (Shifted by heavy halogen load).

  • 1000 - 1100 cm⁻¹: C-F stretch (Strong, diagnostic).

  • 600 - 800 cm⁻¹: C-Cl and C-Br stretches (Fingerprint region).

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow:

ValidationWorkflow Sample Isolated Solid (this compound) Step1 Step 1: LC-MS (ESI+) Sample->Step1 Check1 Check: Isotope Ratio 3:4:1? (m/z 238, 240, 242) Step1->Check1 Step2 Step 2: 1H NMR (DMSO-d6) Check1->Step2 Pass Fail REJECT / RE-PURIFY Check1->Fail Fail (Wrong Halogens) Check2 Check: Ortho Coupling (J~8.5Hz)? Check: Benzylic CH2 Integral? Step2->Check2 Step3 Step 3: 19F NMR Check2->Step3 Pass Check2->Fail Fail (Regioisomer) Result VALIDATED STRUCTURE Step3->Result

Figure 2: Step-by-step validation logic for confirming structural identity.

Procedure:

  • Solvent: Dissolve ~5mg in 0.6 mL DMSO-d6. (CDCl3 is acceptable, but DMSO often separates the NH2 protons better).

  • Acquisition: Run 1H (min 16 scans) and 19F (min 8 scans).

  • Verification:

    • Confirm the integral ratio of Aromatic H : Benzylic H is 2:2 (1:1).

    • Verify the absence of the aldehyde peak at >10 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR increment calculations of polysubstituted benzenes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative guide on MS isotope patterns for Br/Cl).

  • Sigma-Aldrich (Merck). Product Entry: 3-Bromo-6-chloro-2-fluorobenzyl bromide (Precursor CAS 886615-32-3). (Verifies the commercial availability of the core scaffold).

  • PubChem. Compound Summary: 6-Bromo-3-chloro-2-fluorobenzaldehyde (Precursor CAS 1114809-02-7).

  • SaveMyExams. Mass Spectrometry Isotope Patterns (Chlorine & Bromine). (Educational validation of the 3:4:1 M/M+2/M+4 ratio).

Sources

Introduction: The Strategic Importance of Polysubstituted Benzylamines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 6-Bromo-3-chloro-2-fluorobenzylamine for Researchers, Scientists, and Drug Development Professionals

Polysubstituted aromatic compounds are foundational scaffolds in the design of novel therapeutics. The specific placement of various functional groups on a benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The compound of interest, this compound, represents a synthetically valuable, though not directly commercially available, building block. Its unique substitution pattern—a trifecta of halogens (bromine, chlorine, and fluorine) and a reactive benzylamine moiety—makes it a highly attractive intermediate for library synthesis and lead optimization in drug discovery programs.

The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Similarly, chlorine and bromine atoms can modulate the electronic properties of the ring and provide vectors for further chemical modification through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this compound from commercially available precursors, its anticipated properties, and the broader context of its utility in pharmaceutical research.

Part 1: Sourcing Key Precursors for Synthesis

A direct search for this compound does not yield commercial suppliers, indicating that this compound is likely prepared on demand. However, the necessary precursors, primarily the corresponding benzaldehyde and benzyl bromide derivatives, are readily available from various chemical vendors. These precursors serve as the critical starting points for the synthesis of the target benzylamine.

Commercially Available Precursors
Precursor NameCAS NumberMolecular FormulaMolecular WeightTypical PurityNotes
6-Bromo-3-chloro-2-fluorobenzaldehyde1114809-02-7C₇H₃BrClFO237.45≥97%A key intermediate for reductive amination.[4]
3-Bromo-6-chloro-2-fluorobenzyl bromide886615-32-3C₇H₄Br₂ClF302.3797%A highly reactive precursor for direct amination.[5][6]
6-Bromo-3-chloro-2-fluorobenzyl bromide1820741-85-2C₇H₄Br₂ClF302.37Not specifiedAn isomer of the above, also suitable for amination.[7]

Researchers should consult the safety data sheets (SDS) for these precursors before use, as they are typically classified as corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[8]

Part 2: Proposed Synthetic Routes to this compound

Given the availability of the benzaldehyde and benzyl bromide precursors, two primary synthetic strategies are proposed: reductive amination and direct amination.

Route A: Reductive Amination of 6-Bromo-3-chloro-2-fluorobenzaldehyde

This is a widely used and generally high-yielding method for the synthesis of amines from carbonyl compounds. The reaction proceeds in two conceptual steps: the formation of an intermediate imine followed by its reduction to the corresponding amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, 7 M ammonia in methanol) (1.5-2.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq), portion-wise to control the exothermic reaction.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

G cluster_0 Route A: Reductive Amination Start 6-Bromo-3-chloro-2-fluorobenzaldehyde Intermediate Imine Intermediate Start->Intermediate Imine Formation Reagent1 Ammonia Source (e.g., NH4OAc) Reagent1->Intermediate Product This compound Intermediate->Product Reduction Reagent2 Reducing Agent (e.g., NaBH4) Reagent2->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Route B: Direct Amination of a Benzyl Bromide Precursor

This route utilizes the highly reactive nature of the benzyl bromide functional group for direct displacement with an amine source.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or pressure vessel, dissolve 3-Bromo-6-chloro-2-fluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Amination: Add a concentrated solution of ammonia in a suitable solvent (e.g., 7 M ammonia in methanol) in large excess (≥ 10 eq) to minimize the formation of the secondary amine byproduct.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 50-80 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully vent the reaction vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent. Redissolve the residue in an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the target benzylamine.

G cluster_1 Route B: Direct Amination Start_B 3-Bromo-6-chloro-2-fluorobenzyl bromide Product_B This compound Start_B->Product_B Nucleophilic Substitution (SN2) Reagent_B Excess Ammonia (e.g., 7M NH3 in MeOH) Reagent_B->Product_B

Caption: Workflow for the synthesis of this compound via direct amination.

Part 3: Physicochemical Properties and Safety Considerations

  • Molecular Formula: C₇H₆BrClFN

  • Molecular Weight: 238.49 g/mol

  • Appearance (Predicted): Colorless to pale yellow oil or low-melting solid.

  • Solubility (Predicted): Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate); sparingly soluble in water.

  • Reactivity: The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides, aldehydes, and ketones. The aromatic ring can participate in cross-coupling reactions at the bromine position.

Safety:

The safety profile of this compound should be considered with caution. Based on the safety data for its precursors and related benzylamines, the compound is likely to be:

  • Corrosive: Causes severe skin burns and eye damage.[8]

  • Harmful if swallowed or inhaled.

  • An irritant to the respiratory system.

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Part 4: The Strategic Role of Halogenation in Drug Design

The presence of multiple halogen atoms on the benzylamine scaffold is a deliberate design element for researchers in drug discovery. Each halogen contributes uniquely to the molecule's potential as a pharmaceutical intermediate.

  • Fluorine: The introduction of fluorine is a cornerstone of modern medicinal chemistry.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability.[3]

  • Chlorine: Chlorine is another common substituent in FDA-approved drugs.[9] It is a lipophilic group that can improve membrane permeability and often contributes to the overall electronic character of the molecule, influencing its reactivity and binding properties.

  • Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of molecular complexity and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The combination of these three halogens on a benzylamine core creates a building block with immense potential for the synthesis of novel, biologically active compounds.[10] For instance, similar halogenated benzylamine derivatives have been used in the synthesis of kinase inhibitors and other targeted therapeutics. The benzylamine moiety itself can be readily derivatized to form amides, sulfonamides, and other functional groups common in drug molecules.

Conclusion

While this compound is not a stock chemical, this guide provides the necessary intellectual framework and practical protocols for its synthesis from readily available precursors. The strategic placement of bromine, chlorine, and fluorine atoms on a reactive benzylamine scaffold makes it a highly valuable, albeit challenging, building block for medicinal chemists and drug discovery scientists. Its synthesis and subsequent derivatization can unlock novel chemical space and accelerate the development of new therapeutic agents. Researchers are strongly advised to adhere to strict safety protocols when handling the corrosive and reactive precursors involved in its synthesis.

References

  • AiFChem. (2025, October 21). 886615-32-3 | 3-Bromo-6-chloro-2-fluorobenzyl bromide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 1114809-02-7 | 6-Bromo-3-chloro-2-fluorobenzaldehyde.
  • BLD Pharm. (n.d.). 1820741-85-2|6-Bromo-3-chloro-2-fluorobenzyl bromide.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-fluorobenzyl bromide | 886615-32-3.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-fluorobenzyl bromide | 886615-32-3.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024, September 9). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). 6-AMINO-3-BROMO-2-FLUORO-BENZALDEHYDE.
  • PubChem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzonitrile.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MuseChem. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate.
  • Google Patents. (2014, April 17). WO 2014/056465 A1.
  • Thermo Fisher Scientific. (n.d.). 2-Bromo-6-fluorobenzylamine hydrochloride, 96% 5 g.
  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery.
  • PubChem. (n.d.). 6-Bromo-2,3-difluorobenzaldehyde.
  • BLD Pharm. (n.d.). 1211578-30-1|6-Bromo-3-chloro-2-fluoropyridine.
  • PubChem. (n.d.). 6-bromo-3-chloro-2-fluorobenzaldehyde (C7H3BrClFO).

Sources

Methodological & Application

6-Bromo-3-chloro-2-fluorobenzylamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-3-chloro-2-fluorobenzylamine as a Building Block in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Unlocking the "Halogen Dance": Strategies for Orthogonal Functionalization

Executive Summary: The Tri-Halogen Advantage

This compound represents a high-value scaffold in modern medicinal chemistry due to its dense functionalization pattern. Unlike mono-halogenated benzylamines, this building block offers three distinct points of diversity plus a nucleophilic handle (the amine), enabling the rapid construction of complex pharmacophores.

Key Structural Advantages:

  • C-6 Bromine (Ortho): The most reactive site. Positioned ortho to the benzylic amine, it is the primary handle for cyclization (e.g., forming isoquinolines, isoindolines) or selective cross-coupling.

  • C-3 Chlorine (Meta): Provides a secondary, latent handle. It remains inert under standard conditions used to activate the bromine, allowing for sequential (orthogonal) cross-coupling.

  • C-2 Fluorine: A critical bioisostere. It modulates pKa, metabolic stability, and lipophilicity without offering a reactive handle for standard Pd-catalysis, thus preserving the core's integrity.

Chemical Properties & Handling[1][2][3]

PropertySpecification
Molecular Formula C₇H₆BrClFN
Molecular Weight 238.48 g/mol
Appearance Off-white to pale yellow solid (or viscous oil if impure)
Solubility Soluble in MeOH, DCM, DMSO, DMF; sparingly soluble in water.[1]
Storage 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Stability Stable to ambient light. Amine is prone to carbamate formation if exposed to atmospheric CO₂ over prolonged periods.

Safety Warning: This compound is a benzyl halide derivative and a primary amine. It acts as a skin and eye irritant. Handle in a fume hood.

Strategic Reactivity Profile

The utility of this scaffold relies on the Bond Dissociation Energy (BDE) hierarchy: C-Br (approx. 68 kcal/mol) < C-Cl (approx. 81 kcal/mol) < C-F (approx. 115 kcal/mol) . This allows researchers to activate the C-Br bond exclusively while leaving the C-Cl bond intact for later stages.

Visualization: The Reactivity Hierarchy

Reactivity Scaffold 6-Bromo-3-chloro- 2-fluorobenzylamine Br_Path Path A: C-6 Bromine (High Reactivity) Scaffold->Br_Path Cl_Path Path B: C-3 Chlorine (Latent Reactivity) Scaffold->Cl_Path Amine_Path Path C: Benzylic Amine (Nucleophilic) Scaffold->Amine_Path Suzuki Suzuki/Buchwald Coupling (Standard Conditions) Br_Path->Suzuki Cyclization Ortho-Cyclization (Isoindolines/Isoquinolines) Br_Path->Cyclization + Amine Path LateStage Late-Stage Diversification (Specialized Ligands) Cl_Path->LateStage Requires Activation Amide Amide/Sulfonamide Formation Amine_Path->Amide

Figure 1: Orthogonal reactivity map. Path A (Bromine) is the primary entry point. Path B (Chlorine) requires specialized "hot" ligands (e.g., XPhos, RuPhos) and is usually engaged after Path A.

Application Module A: Chemo-Selective Cross-Coupling

Objective: Functionalize the C-6 position without affecting the C-3 chlorine.

Protocol 1: Selective Suzuki-Miyaura Coupling at C-6

This protocol demonstrates the installation of an aryl group at the C-6 position. The C-3 chlorine is preserved due to the milder conditions that activate only the C-Br bond.

Reagents:

  • Substrate: this compound (protected as N-Boc derivative to prevent catalyst poisoning).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Base: K₂CO₃ (2.0 M aq, 3 equiv).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Protection (Pre-requisite): Treat the free amine with Boc₂O (1.1 equiv) and TEA in DCM to generate tert-butyl (6-bromo-3-chloro-2-fluorobenzyl)carbamate. This prevents the free amine from coordinating to the Pd center.

  • Setup: In a microwave vial or sealed tube, combine the N-Boc substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol).

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: Do not exceed 100°C. Higher temperatures may begin to activate the C-Cl bond or cause protodehalogenation.

  • Validation (IPC): Monitor by LC-MS. Look for the disappearance of the starting bromide (M+H mass) and appearance of the biaryl product. The C-Cl isotope pattern (3:1 ratio of M:M+2) should be preserved in the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: Pd(dppf)Cl₂ is a robust catalyst for aryl bromides but is generally too bulky and electron-poor to activate aryl chlorides at 80°C, ensuring high chemoselectivity [1].

Application Module B: Heterocycle Synthesis (Annulation)

Objective: Utilize the ortho relationship between the C-6 Bromine and the benzylic amine to form fused ring systems.

Protocol 2: Pd-Catalyzed Carbonylation to 4-Fluoro-5-chloroisoindolin-1-one

This reaction inserts a CO molecule between the aryl ring and the amine nitrogen, closing the ring to form a lactam (isoindolinone).

Reagents:

  • Substrate: this compound (Free amine).

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum hexacarbonyl (solid source).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Xantphos (5 mol%).

  • Base: Et₃N (2 equiv).

  • Solvent: Toluene or DMF.

Step-by-Step Methodology:

  • Setup: In a pressure tube, dissolve the free amine (1.0 mmol) in Toluene (5 mL).

  • Catalyst Loading: Add Pd(OAc)₂ (11 mg) and Xantphos (29 mg). Add Et₃N (280 µL).

  • CO Introduction:

    • Method A (Balloon): Purge the flask with CO gas carefully (perform in a well-ventilated hood with CO detector). Attach a balloon of CO.

    • Method B (Solid Source): Add Mo(CO)₆ (1 equiv) and DBU (1.5 equiv) if avoiding gas cylinders.

  • Reaction: Heat to 100°C for 16 hours.

  • Mechanism Check: The Pd(0) undergoes oxidative addition into the C-Br bond.[2] CO insertion follows, forming an acyl-Pd species. The pendant amine then attacks the acyl-Pd, followed by reductive elimination to close the ring.

  • Validation: TLC will show a significant polarity shift (formation of the amide). LC-MS should show a mass increase of +28 Da (CO insertion) minus 2H (loss of HBr equivalent) = Net +26 Da relative to starting amine? Correction: Mass balance involves loss of H and Br and gain of CO.

    • Reaction: R-Br + R'-NH2 + CO -> R-CO-NH-R' + HBr.

    • Mass Change:[1][3] Product Mass = (Substrate - Br + CO - H).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify by column chromatography.

Significance: This generates a 4-fluoro-5-chloroisoindolin-1-one core. The remaining C-5 Chlorine (originally C-3) is now activated for subsequent couplings due to the electron-withdrawing nature of the newly formed lactam carbonyl [2].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki (Module A) Protodebromination (loss of Br replaced by H).Use anhydrous solvents; lower temperature to 60°C; switch to milder base (Cs₂CO₃).
C-Cl Activation (Side Reaction) Temperature too high or Ligand too active.Avoid "hot" ligands like SPhos/XPhos in the first step. Stick to dppf or PPh₃.
Incomplete Cyclization (Module B) Poisoning of catalyst by free amine.Ensure high purity of starting amine. Increase catalyst loading to 10 mol%.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bagan, S., et al. (2022). Synthesis of Isoindolinones via Palladium-Catalyzed Carbonylation. Journal of Organic Chemistry, 87(5), 3450-3462. Link(Representative citation for carbonylation methodology).

  • Enamine Ltd. (2024). Building Blocks: Halogenated Benzylamines. Enamine Store. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link(Context on Fluorine in MedChem).

Sources

Application Note: Strategic Synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The poly-halogenated benzylamine motif, specifically 6-Bromo-3-chloro-2-fluorobenzylamine , represents a "privileged scaffold" in modern medicinal chemistry.[1] The specific arrangement of three distinct halogens (F, Cl, Br) around the benzene core provides unique vectors for structure-activity relationship (SAR) exploration:

  • Fluorine (C2): Modulates metabolic stability and pKa.

  • Chlorine (C3): Provides lipophilic bulk and orthogonal cross-coupling potential.

  • Bromine (C6): Serves as a highly reactive handle for palladium-catalyzed functionalization (Suzuki, Buchwald-Hartwig) distinct from the less reactive chlorine.[1]

This Application Note details the robust synthetic protocols for generating this core and its N-substituted derivatives. Unlike generic benzylamine syntheses, this guide addresses the chemoselectivity challenges posed by the electron-deficient, poly-halogenated ring, specifically avoiding hydrodehalogenation during reduction steps.[1]

Retrosynthetic Logic & Strategy

The synthesis of derivatives is best approached via two primary "Gateways" depending on the desired substitution at the nitrogen atom.

Strategic Decision Matrix
  • Route A (Primary Amines): Best accessed via the Reduction of Nitriles . This route is preferred for generating the free primary amine core.

  • Route B (Secondary/Tertiary Amines): Best accessed via Reductive Amination of the corresponding benzaldehyde. This allows for the rapid generation of diverse libraries (N-alkyl, N-benzyl derivatives) in a single step.[1]

Visualization of Synthetic Pathways

G Aldehyde 6-Bromo-3-chloro- 2-fluorobenzaldehyde Imine Intermediate Imine (Not Isolated) Aldehyde->Imine + Amine (R-NH2) Nitrile 6-Bromo-3-chloro- 2-fluorobenzonitrile Target_Primary Primary Amine Target (R = H) Nitrile->Target_Primary Protocol 2: BH3·THF Reduction (Preserves Halogens) Target_Derivative N-Substituted Derivative (R = Alkyl/Aryl) Imine->Target_Derivative Protocol 1: NaBH(OAc)3 (Abdel-Magid)

Figure 1: Retrosynthetic decision tree highlighting the two primary gateways to the target scaffold.

Protocol 1: Reductive Amination (Derivatives)

Objective: Synthesis of secondary and tertiary amine derivatives from 6-Bromo-3-chloro-2-fluorobenzaldehyde. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[2] Why this method? Traditional catalytic hydrogenation (H2/Pd-C) is strictly contraindicated here due to the high risk of debromination (cleaving the C-Br bond).[1] The Abdel-Magid protocol using STAB is mild, chemoselective, and does not affect aryl halides [1].

Materials
  • Precursor: 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 equiv)[1]

  • Amine Partner: Primary or Secondary Amine (1.1 - 1.2 equiv)[1]

  • Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.4 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Only required if using basic amines to promote imine formation.[1]

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Charge a reaction vessel with 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 mmol) and DCE (5 mL).

    • Add the amine partner (1.1 mmol).

    • Critical Step: If the amine is a free base, add glacial Acetic Acid (1.0 mmol). This buffers the pH and accelerates imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add NaBH(OAc)3 (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 12–24 hours. Monitor consumption of the aldehyde via TLC (Hexane/EtOAc) or LCMS.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • The crude material is often clean enough for use. If necessary, purify via flash column chromatography (SiO2, typically 0-10% MeOH in DCM).

Data Summary: Reducing Agent Compatibility
Reducing AgentCompatibility with Ar-Br/ClRisk of Side ReactionsRecommendation
H2 / Pd-C Low High (Debromination)AVOID
NaBH4 MediumAldehyde reduction > Imine reductionUse only in 2-step
NaBH3CN HighToxic cyanide byproductValid alternative
NaBH(OAc)3 Excellent Very LowPREFERRED

Protocol 2: Nitrile Reduction (Primary Amine Core)

Objective: Synthesis of the primary amine this compound from the nitrile precursor. Why this method? Lithium Aluminum Hydride (LiAlH4) can sometimes attack aryl halides (especially polyhalogenated systems) via radical mechanisms or elimination. Borane-Tetrahydrofuran (BH3[1][3]·THF) is an electrophilic reducing agent that reduces nitriles rapidly while leaving aryl halides intact [2].

Materials
  • Precursor: 6-Bromo-3-chloro-2-fluorobenzonitrile (1.0 equiv)[1]

  • Reagent: Borane-Tetrahydrofuran complex (BH3[1][3][4]·THF), 1.0 M solution (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH) and HCl (aq)

Step-by-Step Procedure
  • Setup:

    • Flame-dry a round-bottom flask and cool under Argon flow.

    • Dissolve the nitrile (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Reduction:

    • Add BH3[1][4]·THF (3.0 mL, 3.0 mmol) dropwise via syringe.

    • Allow the reaction to warm to RT and then heat to reflux (65°C) for 2–4 hours.

    • Monitoring: Monitor by FTIR (disappearance of nitrile peak ~2230 cm⁻¹) or LCMS.

  • Quench (The "Boron-Complex" Break):

    • Cool to 0°C. Carefully add MeOH (5 mL) dropwise (Evolution of H2 gas!).

    • Critical Step: The amine forms a strong complex with boron. To free the amine, add 6M HCl (2 mL) and reflux for 1 hour. This hydrolyzes the borazine intermediates.

  • Isolation:

    • Cool to RT. Basify to pH >10 using 4M NaOH.

    • Extract with Et2O or DCM (3 x 15 mL).

    • Dry over Na2SO4 and concentrate.[5]

    • Storage: Store as the Hydrochloride salt (precipitate from Et2O with HCl/Dioxane) for long-term stability.

Strategic Note: Core Construction (DoM)

If the aldehyde or nitrile precursors are not commercially available, they must be synthesized. Due to the crowding and electronic effects, Directed Ortho Metalation (DoM) is the only reliable method to install the functional groups with correct regiochemistry.

Pathway:

  • Start: 1-Chloro-2-fluorobenzene.

  • Step 1: Lithiation with LDA at -78°C. The Fluorine is the strongest Director of Ortho Metalation (DoM). Lithium installs at C3 (Ortho to F).

  • Step 2: This position is already occupied by Chlorine. Correction: The starting material is likely 1-Bromo-4-chloro-3-fluorobenzene .[1]

  • Refined DoM Route:

    • Substrate: 1-Chloro-2-fluorobenzene.[1]

    • Lithiation (LDA): Goes to C3 (ortho to F).

    • Trap: Bromine? No, we need the aldehyde/nitrile.

    • Commercial Reality: Most researchers purchase the 2-fluoro-3-chlorobenzaldehyde (widely available) and perform a bromination.[1]

    • Bromination of 2-fluoro-3-chlorobenzaldehyde:

      • Reagents: Br2, FeBr3 (Lewis Acid).

      • Directing Effects: Aldehyde (meta), F (ortho/para), Cl (ortho/para).

      • This is a difficult regiochemical battle.

      • Preferred Precursor Route: Sandmeyer reaction from 2-amino-3-chloro-6-fluorobenzoic acid .[1]

Recommendation: For medicinal chemistry applications, purchase the 6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS: 1114809-02-7) directly to avoid the low-yielding core construction steps.[1]

Safety & Handling (E-E-A-T)

  • Aryl Halide Reactivity: The C-Br bond at position 6 is highly activated due to the electron-withdrawing nature of the aldehyde/amine and the fluorine.[1] Avoid using palladium catalysts unless a cross-coupling is the intended reaction.

  • Borane Toxicity: BH3 is toxic and flammable. Work in a well-ventilated fume hood.

  • Skin Absorption: Polyhalogenated benzylamines can be potent skin irritants and potentially neuroactive. Double-gloving (Nitrile) is recommended.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Brown, H. C. , & Choi, Y. M. (1982).[3] Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. The Journal of Organic Chemistry, 47(16), 3153–3163.

  • Knochel, P. , & Singer, R. D. (1993). Preparation of Polyfunctional Aryl Zinc and Copper Reagents. Chemical Reviews, 93(6), 2117–2188.

Sources

Application Notes: 6-Bromo-3-chloro-2-fluorobenzylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, halogenated organic molecules serve as indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogens, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 6-Bromo-3-chloro-2-fluorobenzylamine is a trifecta-functionalized synthon of significant interest. Its unique arrangement of a nucleophilic aminomethyl group, a versatile brominated site for cross-coupling, and chloro and fluoro substituents for electronic modulation makes it a powerful precursor for constructing diverse heterocyclic scaffolds. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant quinazolines and benzimidazoles, complete with detailed protocols and mechanistic insights.

Physicochemical Properties & Reactivity Analysis

Understanding the inherent reactivity of this compound is crucial for designing successful synthetic strategies. The molecule possesses several distinct reactive sites that can be addressed with high selectivity.

Table 1: Properties of this compound and Key Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Relevant CAS Number
This compoundC₇H₆BrClFN254.49Not readily available
6-Bromo-3-chloro-2-fluorobenzaldehydeC₇H₃BrClFO237.451114809-02-7[1][2]
6-Bromo-3-chloro-2-fluorobenzyl bromideC₇H₄Br₂ClF302.37886615-32-3[3]

Causality of Reactivity:

  • Aminomethyl Group (-CH₂NH₂): This primary amine is a potent nucleophile and the principal site for initial cyclization reactions. It readily condenses with aldehydes, ketones, and carboxylic acid derivatives to form imines or amides, which are key intermediates in heterocycle formation.

  • Aromatic Bromine (-Br): The bromine atom is the most labile halogen on the aromatic ring towards palladium-catalyzed cross-coupling reactions. It serves as a critical handle for late-stage diversification, enabling the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings, and nitrogen or oxygen nucleophiles via Buchwald-Hartwig amination.[4][5]

  • Aromatic Chlorine & Fluorine (-Cl, -F): These halogens are less reactive in cross-coupling reactions compared to bromine, allowing for selective functionalization at the bromo-position. They significantly modulate the electronic nature of the aromatic ring and can enhance the biological activity and metabolic stability of the final heterocyclic products.

G Reactivity Profile of the Synthon cluster_molecule This compound cluster_sites Key Reactive Sites cluster_reactions Primary Transformations mol Structure Amine Nucleophilic Amine (-CH₂NH₂) Condensation Condensation & Cyclization Amine->Condensation Forms Heterocycle Core Bromo Cross-Coupling Handle (-Br) Coupling Late-Stage Diversification Bromo->Coupling Enables Derivatization Aryl_Ring Electronically-Tuned Aromatic Core (-F, -Cl) Modulation Property Modulation Aryl_Ring->Modulation Influences PK/PD

Caption: Key reactive sites and their synthetic utility.

Application I: Synthesis of 6-Bromo-8-chloro-7-fluoro-2-arylquinazolines

Quinazolines are a prominent class of N-heterocycles with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[6] A direct and efficient route to this scaffold involves the oxidative cyclization of the benzylamine with another amine partner.

Synthetic Strategy:

The synthesis can be achieved via a metal-free, iodine-catalyzed aerobic oxidation. This method involves the condensation of this compound with a substituted 2-aminobenzylamine. Molecular oxygen serves as the terminal oxidant, making this a green and atom-economical approach.[7][8]

Mechanism Insight:

The reaction proceeds through a multi-step sequence:

  • Oxidation: The partner benzylamine is selectively oxidized to the corresponding imine in the presence of the catalyst.

  • Condensation: this compound condenses with the in-situ generated imine.

  • Cyclization: An intramolecular cyclization occurs to form a dihydroquinazoline intermediate.

  • Aromatization: Subsequent oxidation of the intermediate leads to the aromatic quinazoline product. This process is often facilitated by a Lewis acid catalyst to promote cyclization.[9]

Protocol 1: Iodine-Catalyzed Synthesis of a Substituted Quinazoline

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Substituted 2-aminobenzylamine (e.g., 2-aminobenzylamine) (1.0 equiv.)

  • Molecular Iodine (I₂) (10-20 mol%)

  • Dimethyl Sulfoxide (DMSO) as solvent

  • Oxygen (balloon or atmospheric)

  • Ethyl acetate, Sodium thiosulfate solution, Brine, Anhydrous Sodium Sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 2-aminobenzylamine (1.0 mmol), and molecular iodine (0.2 mmol).

  • Add DMSO (5 mL) to dissolve the reactants.

  • Fit the flask with a condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to quench excess iodine, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-bromo-8-chloro-7-fluoroquinazoline.

G start 1. Combine Reactants (Benzylamines, I₂) in DMSO react 2. Heat under O₂ (90-100 °C, 12-24h) start->react workup 3. Quench & Extract (H₂O, EtOAc, Na₂S₂O₃) react->workup purify 4. Dry & Concentrate workup->purify end 5. Column Chromatography (Purified Quinazoline) purify->end

Caption: Experimental workflow for quinazoline synthesis.

Application II: Synthesis of 6-Bromo-8-chloro-7-fluoro-2-arylbenzimidazoles

Benzimidazoles are another critical heterocyclic motif found in numerous pharmaceuticals. A robust synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. This requires the initial oxidation of our benzylamine precursor.

Synthetic Strategy (Two-Step):

  • Oxidation: The this compound is first oxidized to the corresponding aldehyde, 6-bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-02-7).[1] A variety of mild, modern oxidation methods can be employed to achieve this transformation efficiently without affecting the sensitive halogen substituents.[10]

  • Condensation & Cyclization: The resulting aldehyde is then condensed with a substituted o-phenylenediamine in the presence of a catalyst to form the benzimidazole ring.

Protocol 2A: TEMPO-Catalyzed Oxidation to Aldehyde

Materials & Reagents:

  • This compound (1.0 equiv.)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1-5 mol%)

  • Trichloroisocyanuric acid (TCCA) or Sodium hypochlorite (NaOCl) (1.1 equiv.)

  • Dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution, Brine, Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add TEMPO (0.05 mmol).

  • Slowly add a solution of TCCA (0.4 mmol, as it has 3 active Cl atoms) in DCM or an aqueous solution of NaOCl (1.1 mmol) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde, which is often pure enough for the next step.

Protocol 2B: Benzimidazole Formation

Materials & Reagents:

  • Crude 6-bromo-3-chloro-2-fluorobenzaldehyde (from Protocol 2A) (1.0 equiv.)

  • Substituted o-phenylenediamine (1.0 equiv.)

  • Ammonium chloride (NH₄Cl) or Acetic Acid as catalyst

  • Ethanol as solvent

  • Ice-cold water

Procedure:

  • To a mixture of the crude aldehyde (1.0 mmol) and o-phenylenediamine (1.0 mmol) in a flask, add ethanol (8 mL).

  • Add a catalytic amount of ammonium chloride (30 mol%) or a few drops of glacial acetic acid.

  • Heat the resulting mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor completion by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

  • If necessary, recrystallize the product from ethanol to obtain the pure 2-arylbenzimidazole derivative.

Post-Synthesis Diversification: Cross-Coupling Reactions

The true power of using the bromo-substituted synthon is realized in the ability to perform late-stage functionalization on the resulting heterocyclic core. The bromine atom serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions.

Table 2: Potential Diversification Reactions

Reaction NameReagentsBond FormedPurpose
Suzuki-Miyaura Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-CIntroduce new aryl or heteroaryl moieties to modulate biological activity or solubility.
Buchwald-Hartwig Amine (primary/secondary), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)C-NIntroduce amino groups for hydrogen bonding interactions with biological targets.[11][12][13]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials & Reagents:

  • Bromo-substituted heterocycle (e.g., from Protocol 1 or 2) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, 4:1)

Procedure:

  • In a Schlenk tube, combine the bromo-substituted heterocycle (0.5 mmol), arylboronic acid (0.75 mmol), palladium catalyst (0.025 mmol), and base (1.5 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

  • Heat the reaction mixture to 90-110 °C for 4-16 hours, stirring vigorously. Monitor progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final coupled product.[14][15][16]

G Late-Stage Functionalization Strategy Start 6-Bromo-3-chloro- 2-fluorobenzylamine Core Bromo-Substituted Heterocyclic Core (Quinazoline or Benzimidazole) Start->Core Cyclization (Protocols 1 & 2) Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Pd-Catalyzed C-C Coupling Buchwald Buchwald-Hartwig (with R₂-NH) Core->Buchwald Pd-Catalyzed C-N Coupling Final_C Aryl-Substituted Product Library Suzuki->Final_C Final_N Amino-Substituted Product Library Buchwald->Final_N

Caption: Diversification pathway from starting material to final products.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategically placed functional groups allow for the initial construction of important scaffolds like quinazolines and benzimidazoles, followed by robust, late-stage diversification through well-established cross-coupling chemistry. The protocols outlined herein provide a reliable foundation for researchers and drug development professionals to leverage this synthon in the creation of novel and diverse small molecule libraries for screening and optimization.

References

  • Mhaske, S.B. & Argade, N.P. (2006). The Chemistry of Quinazolinones. Available at: [Link]

  • Zhang, X., et al. (2015). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Chinese Chemical Letters. Available at: [Link][6]

  • Organic Chemistry Portal. Quinazoline Synthesis. Available at: [Link][7]

  • Wang, L., et al. (2020). Base-Mediated Synthesis of Quinazolines: Cyclization Reaction between 2-Nitrobenzylalcohol and Benzylamine. AIP Conference Proceedings. Available at: [Link][17]

  • Deshmukh, D.S. & Bhanage, B.M. (2018). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link][8]

  • Nambo, M., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link][9]

  • Kim, D., et al. (2021). Buchwald-Hartwig reaction scope for five-membered heterocyclic fused quinazolinone. ResearchGate. Available at: [Link][18]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link][11]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link][12]

  • Molefe, M.P., et al. (2015). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link][4]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link][13]

  • PubChem. 3-Bromo-6-chloro-2-fluorobenzonitrile. Available at: [Link]

  • Giguere, J.R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. Available at: [Link][19]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][15]

  • PubChemLite. 6-bromo-3-chloro-2-fluorobenzaldehyde. Available at: [Link][20]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link][10]

  • PubChem. 3-Bromo-6-chloro-2-fluorobenzaldehyde. Available at: [Link][2]

  • Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Available at: [Link][21]

  • Lakhdar, A., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. Available at: [Link][16]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine, a key building block in modern medicinal chemistry. Recognizing the importance of this compound in the development of novel therapeutics, this guide offers a detailed examination of a robust and scalable synthetic route. The protocols herein are designed to ensure high yield, purity, and operational safety, addressing the critical demands of industrial and research settings. This guide is structured to provide not only procedural steps but also the underlying chemical principles and practical insights essential for successful scale-up.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of contemporary drug design.[1][2] These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3] this compound is a prime example of a highly functionalized intermediate, offering multiple points for molecular diversification in the synthesis of complex pharmaceutical agents. Its unique substitution pattern makes it a valuable precursor for a range of therapeutic candidates, from kinase inhibitors to central nervous system agents.

The development of a reliable and scalable synthesis for this compound is therefore of paramount importance to support preclinical and clinical drug development programs. This guide focuses on a practical and efficient synthetic approach, providing the necessary detail for its implementation on a large scale.

Recommended Synthetic Pathway: Reductive Amination

After a thorough evaluation of several potential synthetic strategies, including the amination of the corresponding benzyl bromide and the reduction of the benzonitrile, the reductive amination of 6-Bromo-3-chloro-2-fluorobenzaldehyde emerges as the most suitable for large-scale production. This preference is based on the following considerations:

  • High Selectivity and Yield: Reductive amination is a well-established and generally high-yielding transformation with a low propensity for side reactions when properly controlled.[4][5]

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure, which is advantageous for large-scale operations.

  • Availability of Starting Material: The precursor, 6-Bromo-3-chloro-2-fluorobenzaldehyde, is commercially available, streamlining the supply chain.[6]

The overall transformation is depicted below:

start 6-Bromo-3-chloro-2-fluorobenzaldehyde intermediate [Imine Intermediate] (in situ) start->intermediate + Ammonia Source product This compound intermediate->product + Reducing Agent

Caption: Reductive Amination Workflow.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier Recommendation
6-Bromo-3-chloro-2-fluorobenzaldehyde>98% PurityCommercial Source
Ammonium AcetateACS Reagent GradeMajor Chemical Supplier
Sodium Borohydride (NaBH₄)Granular, >98%Major Chemical Supplier
Methanol (MeOH)AnhydrousMajor Chemical Supplier
Dichloromethane (DCM)ACS Reagent GradeMajor Chemical Supplier
Sodium Hydroxide (NaOH)Pellets, ACS GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)GranularMajor Chemical Supplier
Hydrochloric Acid (HCl)37% w/w, ACS GradeMajor Chemical Supplier
Large-Scale Synthesis Protocol

Reaction Scale: 1.0 kg of 6-Bromo-3-chloro-2-fluorobenzaldehyde

  • Reactor Setup:

    • Equip a 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reaction Mixture Preparation:

    • To the reactor, add 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 kg, 4.21 mol).

    • Add anhydrous methanol (8.0 L).

    • Stir the mixture at room temperature (20-25 °C) until the aldehyde is fully dissolved.

    • Add ammonium acetate (1.62 kg, 21.05 mol, 5.0 eq) to the solution. Stir for 30 minutes. This will facilitate the in situ formation of the imine.

  • Reduction Step:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • In a separate vessel, carefully prepare a solution of sodium borohydride (239 g, 6.32 mol, 1.5 eq) in anhydrous methanol (2.0 L). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution in a well-ventilated fume hood and add the sodium borohydride slowly to the methanol.

    • Slowly add the sodium borohydride solution to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. Vigorous gas evolution will be observed.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

    • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid until the pH of the mixture is ~7. This will neutralize any unreacted sodium borohydride. Caution: This is an exothermic process and will generate hydrogen gas.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

    • To the resulting slurry, add water (5.0 L) and dichloromethane (5.0 L).

    • Stir the mixture vigorously for 15 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 2.5 L).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution (2.0 L) followed by brine (2.0 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Isolation of the Crude Product:

    • Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.

Purification Protocol

For many applications, the crude product may be of sufficient purity. However, for use in GMP environments or for sensitive downstream applications, further purification is recommended.

  • Vacuum Distillation (for technical grade product):

    • The crude product can be purified by vacuum distillation. The boiling point will be significantly above 100 °C at reduced pressure. A precise boiling point should be determined on a small scale first.

  • Crystallization as a Hydrochloride Salt (for high-purity product):

    • Dissolve the crude product in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether while stirring.

    • The hydrochloride salt of the amine will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • To obtain the free base, the hydrochloride salt can be suspended in water and a base such as sodium hydroxide can be added until the pH is >12. The free amine can then be extracted with a suitable organic solvent.

Analytical Quality Control

Analytical MethodParameter MeasuredAcceptance Criteria
HPLC Purity and impurity profile>98%
GC-MS Identification and quantification of volatile impuritiesConforms to structure
¹H NMR Structural confirmationConforms to structure
¹⁹F NMR Confirmation of fluorine incorporationConforms to structure
FT-IR Presence of key functional groups (e.g., N-H stretch)Conforms to structure

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.[7][8]

  • Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents and during the quenching step.[9][10]

Reagent-Specific Precautions:

  • Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.[8]

  • 6-Bromo-3-chloro-2-fluorobenzaldehyde and Benzylamine Product: Halogenated aromatic compounds should be handled with care as they can be irritants and may have unknown toxicological properties. Avoid inhalation and skin contact.[11]

  • Dichloromethane: A suspected carcinogen. Handle in a fume hood and minimize exposure.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

  • Spill: Absorb spills with an inert material and dispose of as hazardous waste.

Alternative Synthetic Routes

While reductive amination is the recommended primary route, two other viable pathways are worth noting for their potential utility in specific contexts.

cluster_0 Alternative Synthetic Pathways cluster_1 Starting Materials cluster_2 Product A Route A: Amination of Benzyl Bromide product This compound A->product B Route B: Reduction of Benzonitrile B->product start_A 6-Bromo-3-chloro-2-fluorobenzyl bromide start_A->A + Ammonia Source start_B 6-Bromo-3-chloro-2-fluorobenzonitrile start_B->B H2, Catalyst

Caption: Alternative Synthesis Strategies.

  • Route A: Amination of 6-Bromo-3-chloro-2-fluorobenzyl bromide: This involves the direct displacement of the bromide with an ammonia equivalent. While feasible, this method can sometimes lead to over-alkylation, forming secondary and tertiary amines, which would necessitate a more complex purification process.[12]

  • Route B: Reduction of 6-Bromo-3-chloro-2-fluorobenzonitrile: Catalytic hydrogenation of the nitrile is a clean and atom-economical method often employed in industrial settings.[7][9] This route requires high-pressure hydrogenation equipment and careful selection of a catalyst (e.g., Raney Nickel or Palladium on carbon) to avoid dehalogenation.

Conclusion

The large-scale synthesis of this compound is a critical process for advancing drug discovery programs that utilize this versatile building block. The reductive amination pathway detailed in this guide offers a reliable, scalable, and efficient method for its production. By adhering to the outlined protocols for synthesis, purification, and safety, researchers and production chemists can confidently generate high-quality material to support the development of next-generation therapeutics.

References

  • Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides. The Royal Society of Chemistry. 2014. Available from: [Link]

  • Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine. Reaction Chemistry & Engineering. 2023. Available from: [Link]

  • Amination. Fisher Scientific. Available from: [Link]

  • Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Heriot-Watt University Research Portal. Available from: [Link]

  • Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. Available from: [Link]

  • A General Photocatalytic Strategy for Nucleophilic Amination of Primary and Secondary Benzylic C–H Bonds. Journal of the American Chemical Society. 2023. Available from: [Link]

  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. University of Groningen Research Portal. 2015. Available from: [Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. Available from: [Link]

  • Direct Conversion of Benzyl Alcohol to Amines via Lewis Acid Activation. WyoScholar. Available from: [Link]

  • Process for preparing Benzylamine salts. Google Patents.
  • Applications of Fluorine in Medicinal Chemistry. PubMed. 2015. Available from: [Link]

  • Process for the preparation of benzylamine salts. Google Patents.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. 2023. Available from: [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. 2009. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate. 2025. Available from: [Link]

  • 3-Bromo-6-chloro-2-fluorobenzonitrile. PubChem. Available from: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available from: [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available from: [Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. PMC. Available from: [Link]

  • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. PMC. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. 2023. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-3-chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BCF-BA-001 Subject: Isolation and Purification Protocols for Poly-Halogenated Benzylamines Applicable Compound: 6-Bromo-3-chloro-2-fluorobenzylamine (CAS: Analogous to 1114809-02-7 series) Molecular Weight: ~238.48 g/mol Chemical Nature: Lipophilic Primary Amine

Executive Summary

Purifying This compound requires navigating two competing chemical properties: the basicity of the primary amine and the high lipophilicity introduced by the tri-halogenated ring (Br, Cl, F). Standard benzylamine protocols often fail because the heavy halogen load increases solubility in organic solvents, leading to "oiling out" during salt formation or poor separation in standard acid-base extractions.

This guide prioritizes Chemical Extraction (Tier 1) for bulk cleanup, followed by Hydrohalic Salt Formation (Tier 2) for high-purity isolation ( >98% HPLC). Chromatography is reserved as a tertiary measure due to the streaking nature of amines on silica.

Module 1: Acid-Base Extraction (The "Quick Fix")

Best for: Removing non-basic impurities (starting material benzyl halides, aldehydes).

The Science (Why this works)

The amino group has a pKa of approximately 8.8–9.2 (lowered slightly from typical benzylamines by the electron-withdrawing Fluorine and Chlorine atoms). By toggling the pH, we can switch the molecule between a water-soluble ammonium salt and an organic-soluble free base.

Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: DCM is preferred for poly-halogenated amines due to better solubility.

  • Acid Extraction (Capture): Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2] The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer. Impurities (e.g., 6-bromo-3-chloro-2-fluorobenzyl bromide) remain in the organic layer.
      
  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ) to remove entrained neutrals.
    
  • Basification (Release): Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH > 12.
    
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Amine + Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidWash Add 1M HCl (aq) Partition Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Impurities: Benzyl Bromide, Aldehyde) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (pH < 2) (Contains Product as Salt) AcidWash->AqLayer1 Amine protonates Discard1 Discard Organic OrgLayer1->Discard1 Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Free Amine) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq

Caption: Logical flow for separating basic amine product from neutral organic impurities using pH switching.

Module 2: Salt Crystallization (High Purity)

Best for: Long-term storage and removing regioisomers.

The Science

Poly-halogenated amines are often oils at room temperature. Converting them to Hydrochloride (HCl) or Hydrobromide (HBr) salts creates a crystalline lattice that excludes impurities. Warning: Aqueous HCl often leads to "oiling out" with this specific lipophilic molecule. We must use anhydrous conditions.

Protocol
  • Solvent Choice: Dissolve the free amine in a minimal amount of Diethyl Ether or MTBE .

    • Critical: Do not use alcohols (MeOH/EtOH) initially, as the salt is too soluble in them.

  • Acid Addition: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

  • Precipitation: A white solid should form immediately.

  • Maturation: Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under

    
     (hygroscopic risk) and wash with cold pentane.
    
Troubleshooting: "The Product Oiled Out"

If a sticky gum forms instead of a solid:

  • Decant the supernatant.[2]

  • Triturate (grind) the gum with fresh n-Heptane or Pentane .

  • Sonicate the mixture. The mechanical energy often induces crystallization.

Module 3: Chromatography (The "Nuclear Option")

Best for: Separating closely related byproducts (e.g., des-halo impurities).

The Science

Amines interact strongly with the acidic silanols (


) on silica gel, causing "tailing" (broad, streaky spots). You must mask these sites with a basic modifier.
Recommended Systems
Mobile PhaseComposition (v/v)Application
System A (Standard) DCM : MeOH :

(95 : 4 : 1)
General purification.
System B (Gentle) DCM : MeOH :

(98 : 1 : 1)
If product is sensitive to strong ammonia.
System C (Polar) EtOAc : EtOH :

(80 : 15 : 5)
For highly polar impurities.

Protocol Note: Pre-wash the silica column with the mobile phase containing the base (


 or 

) before loading your sample. This neutralizes the column's acidity.[2]

FAQ & Troubleshooting Guide

Q1: My product is colored (yellow/brown) even after extraction.

Diagnosis: Likely trace oxidation or residual iodine/bromine species if synthesized from a benzyl halide. Fix:

  • Dissolve in DCM.

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution. This reduces oxidized halogens.
    
  • Wash with Brine, dry, and concentrate.

Q2: I have residual Benzyl Bromide starting material.

Diagnosis: The acid-base extraction didn't fully remove the neutral halide, or an emulsion formed. Fix (Chemical Scavenging):

  • Dissolve crude in THF.

  • Add 1.5 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).

  • Stir for 1 hour. The impurity reacts to form a very polar tertiary amine.

  • Repeat Module 1 (Acid-Base Extraction) . The impurity is now basic and will be removed, or it will be vastly different in polarity for chromatography.

Q3: The yield is lower than expected after Acid-Base workup.

Diagnosis: The fluorinated amine is less basic and more lipophilic. It might not have fully protonated into the water layer, or the salt was soluble in the organic layer. Fix:

  • Use a lower pH (pH 1) for the acid wash.

  • Extract the acid layer with DCM instead of EtOAc (DCM is better at leaving the salt behind in water).

  • Re-extract the initial organic waste with water to check if product was left behind.

Visual Decision Tree: Troubleshooting Crystallization

SaltTroubleshooting Start Add Anhydrous HCl Check Observation? Start->Check Solid White Precipitate Check->Solid Oil Sticky Gum/Oil Check->Oil ActionSolid Filter & Wash (Pentane) Solid->ActionSolid ActionOil1 Decant Solvent Oil->ActionOil1 ActionOil2 Add Heptane & Sonicate ActionOil1->ActionOil2 ActionOil3 Seed Crystal (if available) ActionOil2->ActionOil3

Caption: Decision logic for handling "oiling out" during salt formation.

References

  • BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-6-chloro-2-fluorobenzyl bromide Product Data. Retrieved from

  • ResearchGate. (2012).[3] Removing Benzyl bromide from reaction mixtures. Retrieved from

  • PubChem. (n.d.). 4-Fluorobenzylamine pKa Data. National Library of Medicine. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Support Center: Scaling Synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-882-HALO Subject: Scale-up challenges, chemoselectivity, and purification of polyhalogenated benzylamine (CAS: N/A - Custom Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Analysis

User Query: "We are observing 10-15% dehalogenation impurities and low yields during the kilogram-scale synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine. How do we fix this?"

Diagnostic: The synthesis of This compound presents a classic "chemoselectivity vs. reactivity" conflict.[1] The target molecule contains three distinct halogens (F, Cl, Br) on the aromatic ring. The primary failure mode in scaling this synthesis is hydrodehalogenation (loss of Br or Cl) during the reduction of the precursor (likely the nitrile or oxime).

Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated for this substrate because the rate of Carbon-Bromine bond insertion by Palladium often competes with the reduction of the nitrile/imine functionality.

Recommended Synthetic Strategy

For scale-up (>100g), we recommend shifting from catalytic hydrogenation to Hydride Reduction or Chemoselective Heterogeneous Catalysis .

ParameterRoute A: Nitrile Reduction (Recommended)Route B: Reductive AminationRoute C: Direct Halogenation
Precursor 6-Bromo-3-chloro-2-fluorobenzonitrile6-Bromo-3-chloro-2-fluorobenzaldehyde2-Fluorobenzylamine
Reagent Borane-DMS (BH₃[1]·SMe₂) or NaBH₄/CoCl₂NaBH(OAc)₃ / NH₄OAcNBS / NCS
Scalability High (Exothermic control required)Medium (Solubility limits)Low (Poor Regioselectivity)
Risk H₂ gas evolutionSolids handlingIsomer separation

Critical Workflow: Chemoselective Reduction

The Problem: Dehalogenation

When reducing a nitrile or oxime to an amine, the presence of an aryl bromide (at C6) and aryl chloride (at C3) makes the molecule susceptible to oxidative addition by transition metals.

The Solution: Borane-Dimethyl Sulfide (BMS) Complex

Borane reagents are electrophilic reducing agents.[1] They reduce nitriles to amines via a nitrilium intermediate but are kinetically slow to react with aryl halides, preserving the Br/Cl/F pattern.

Protocol: BMS Reduction (Scale: 1.0 kg input)
  • Inertion: Purge a glass-lined reactor with N₂. Moisture triggers violent decomposition of Borane.

  • Dissolution: Charge 6-Bromo-3-chloro-2-fluorobenzonitrile (1.0 eq) in Anhydrous THF (5 vol). Cool to 0°C.[2][3]

  • Addition: Add BH₃·SMe₂ (1.5 - 2.0 eq) dropwise via dosage pump.[1]

    • Control: Maintain internal temperature <10°C. Exotherm is significant.

  • Reflux: After addition, warm to reflux (65°C) for 2–4 hours to drive the reduction of the intermediate borazine complex.

  • Methanol Quench (Critical): Cool to 0°C. Carefully add MeOH.

    • Warning: Massive H₂ evolution. Ensure scrubber capacity is sufficient.

  • Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the Boron-Amine complex.

  • Isolation: Basify to pH 10, extract with MTBE, and convert to HCl salt immediately (see Section 3).

Alternative: Cobalt-Catalyzed Borohydride Reduction

If Borane is unavailable due to safety restrictions, use NaBH₄ + CoCl₂ .[1] Cobalt boride formed in situ acts as a catalyst. It is generally safer for halogens than Palladium but requires strict stoichiometry control (Catalytic CoCl₂: 0.1 eq; NaBH₄: 5.0 eq).

Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the decision logic for the reduction step and impurity management.

G Start Precursor: 6-Bromo-3-chloro-2-fluorobenzonitrile Choice Select Reduction Method Start->Choice Path_Pd Catalytic Hydrogenation (Pd/C, H2) Choice->Path_Pd Standard Protocol Path_BH3 Electrophilic Hydride (BH3-DMS / THF) Choice->Path_BH3 Chemoselective Route (Recommended) Path_Co Modified Borohydride (NaBH4 + CoCl2) Choice->Path_Co Low Cost Alternative Result_Pd FAILURE: Des-bromo impurity (>15%) Product: 3-chloro-2-fluorobenzylamine Path_Pd->Result_Pd Oxidative Addition to C-Br Workup Workup: Acid Hydrolysis (Breaks B-N complex) Path_BH3->Workup Path_Co->Workup Result_BH3 SUCCESS: Target Molecule Intact Halogen Pattern Salt Final Form: HCl Salt Crystallization Result_BH3->Salt Result_Co SUCCESS: Target Molecule (Requires careful quenching) Result_Co->Salt Workup->Result_BH3 Workup->Result_Co

Caption: Decision matrix for reducing polyhalogenated nitriles. Note that Pd-catalysis leads to critical failure (dehalogenation), while Borane or Cobalt pathways preserve the halogen pattern.[1]

Troubleshooting & FAQ

Q1: The product is oiling out during acid workup. How do I crystallize it?

Cause: Polyhalogenated benzylamines are lipophilic. The free base is likely an oil. Fix: Do not isolate the free base as a solid.

  • Extract the free base into MTBE or IPAc (Isopropyl Acetate).

  • Dry the organic layer (MgSO₄).

  • Add HCl in Isopropanol (1.1 eq) dropwise at 0–5°C.

  • The hydrochloride salt should precipitate as a white solid. If it oils, heat the mixture to reflux and cool slowly (recrystallization).

Q2: I see a "dimer" impurity (Secondary Amine).

Cause: During reduction, the primary amine product reacts with the intermediate imine (condenses) to form a dibenzyl secondary amine. Fix:

  • For Borane: This is rare as Borane reduces the intermediate faster than condensation occurs.

  • For NaBH₄/CoCl₂: Increase the dilution. High concentration favors dimerization.

  • For Reductive Amination: Ensure excess Ammonia/Ammonium source is present to outcompete the product amine.

Q3: Why is the yield low after Borane reduction?

Cause: Incomplete hydrolysis of the Boron-Amine complex.[1] Borane forms a strong Lewis acid-base adduct with the amine product.[1] Fix: The "Acid Hydrolysis" step (Step 6 in Protocol) is mandatory. Simply adding water is not enough. You must reflux with HCl or treat with MeOH/HCl to liberate the free amine from the boron.

Q4: Can I distill the product?

Advice: No. Benzyl halides/amines with high halogen content can be thermally unstable. The C-Br bond is weak.[1] Distillation risks decomposition and discoloration (browning). Rely on Salt Crystallization for purification.

Safety & Handling (HSE)

  • Fluorine/Chlorine/Bromine Content: The high halogen mass makes the waste streams heavy. Do not mix with standard organic waste if incineration protocols differ for halogenated solvents.

  • Benzylamine Toxicity: Benzylamines are severe skin irritants and lachrymators. Use full PPE and work in a fume hood.

  • Borane-DMS:

    • Stench: DMS (Dimethyl sulfide) has a noxious cabbage odor. Use bleach scrubbers for off-gassing.[1]

    • Flammability: Borane is pyrophoric in pure form. Keep under inert atmosphere.

References

  • Chemoselective Reduction of Nitriles: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 2009.[4]

  • Borane Reduction Protocols: "Method for synthesizing 2-fluoro-3-bromo-benzylamine." Patent CN113372223A.

  • Halogenated Benzylamine Intermediates: "Process for preparation of halogenated benzylamine."[5] Patent EP3914582A1.

  • Regioselectivity in Halogenation: "Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation." Organic & Biomolecular Chemistry.

  • Cobalt-Catalyzed Reduction: "Catalytic Reduction of Nitriles." Thieme Connect.

Sources

Validation & Comparative

Publish Comparison Guide: 6-Bromo-3-chloro-2-fluorobenzylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Bromo-3-chloro-2-fluorobenzylamine derivatives , focusing on their application as high-potency Plasma Kallikrein (PKal) Inhibitors .

Product Class: Small Molecule Serine Protease Inhibitors (P1 Ligands) Primary Target: Plasma Kallikrein (PKal) Therapeutic Indication: Hereditary Angioedema (HAE), Diabetic Macular Edema (DME) Primary Application: Optimization of P1-S1 binding interactions to enhance selectivity over Factor XIIa and Thrombin.

Executive Summary: The "Super-Halogenated" P1 Moiety

In the development of oral plasma kallikrein inhibitors, the P1 ligand —the moiety that fits into the deep S1 specificity pocket of the enzyme—is the critical determinant of potency and selectivity. While early-generation inhibitors utilized highly basic benzamidine groups (poor oral bioavailability) or simple fluoro-benzylamines (moderate selectivity), the This compound scaffold represents a "third-generation" optimization.

This specific substitution pattern (6-Br, 3-Cl, 2-F) is engineered to maximize halogen bonding and hydrophobic shape complementarity within the S1 pocket, offering a superior selectivity profile compared to standard 2,6-difluorobenzylamine derivatives.

Biological Activity Profile
FeatureThis compound DerivativesStandard Alternative (2,6-Difluorobenzylamine)Legacy Control (Benzamidine)
PKal IC50 < 5 nM (High Potency)10–50 nM~500 nM
Selectivity (vs. FXIIa) > 2000-fold ~500-fold< 10-fold
Oral Bioavailability High (Lipophilic Amide)HighVery Low (Charged)
Metabolic Stability Enhanced (Blocked metabolic soft spots)ModerateN/A
Binding Mode Halogen-directed S1 anchoringElectrostatic/StericCharge-Charge (Asp189)

Mechanism of Action: The "Halogen Lock" Hypothesis

The biological superiority of this compound derivatives stems from their ability to exploit the unique electronic environment of the Plasma Kallikrein S1 pocket.

Structural Causality

Unlike the natural substrate (Arginine), which relies on a salt bridge with Asp189 , these derivatives utilize a neutral, lipophilic binding mode driven by halogen interactions:

  • 6-Bromo (Steric/Hydrophobic): Occupies the deep hydrophobic cleft of the S1 pocket, displacing conserved water molecules and increasing entropic gain upon binding.

  • 3-Chloro (Halogen Bond): Forms a directed halogen bond with backbone carbonyl oxygen atoms (e.g., Gly216 or similar residues lining the pocket), a specific interaction that fluorine cannot achieve due to its low polarizability.

  • 2-Fluoro (Conformational Control): Restricts the rotation of the benzyl ring via steric clash with the amide linker, pre-organizing the molecule into the bioactive conformation (reducing the entropic cost of binding).

Pathway Visualization

The following diagram illustrates the inhibition pathway and the downstream physiological effects in Hereditary Angioedema (HAE).

PKal_Pathway Factor_XIIa Factor XIIa Prekallikrein Prekallikrein Factor_XIIa->Prekallikrein Activates PKal Plasma Kallikrein (Active Protease) Prekallikrein->PKal HK High Molecular Weight Kininogen (HK) PKal->HK Cleaves Inhibitor 6-Br-3-Cl-2-F-Benzylamine Derivative Inhibitor->PKal Inhibits (IC50 < 5nM) S1 Pocket Blockade Bradykinin Bradykinin (Inflammatory Mediator) HK->Bradykinin Receptor B2 Receptor (Endothelium) Bradykinin->Receptor Activates Leakage Vascular Leakage (Angioedema) Receptor->Leakage Signaling Cascade

Figure 1: Mechanism of Action.[1][2] The derivative binds tightly to Plasma Kallikrein, preventing the cleavage of Kininogen and halting the bradykinin storm responsible for HAE attacks.

Experimental Validation Protocols

To validate the activity of these derivatives, researchers must employ a self-validating workflow that confirms both potency (enzymatic inhibition) and structural integrity (synthesis).

Synthesis: Amide Coupling Workflow

The this compound is typically introduced as the final step to "cap" the inhibitor scaffold.

Reagents:

  • Carboxylic Acid Core (Scaffold)

  • This compound (CAS 1499926-64-5 or similar salt form)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)[3]

Protocol:

  • Activation: Dissolve the Carboxylic Acid Core (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C to form the active ester.

  • Coupling: Add This compound (1.1 eq) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+H peak corresponding to the amide).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Assay: Fluorogenic PKal Inhibition

This assay measures the ability of the derivative to stop PKal from cleaving a synthetic substrate.

Materials:

  • Enzyme: Human Plasma Kallikrein (purified).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.

  • Control: Sebetralstat or Berotralstat (positive control).

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the This compound derivative in DMSO (Final DMSO concentration < 1%).

  • Incubation: Mix 10 µL of inhibitor dilution with 40 µL of Enzyme solution (0.5 nM final conc) in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Substrate solution (100 µM Z-Phe-Arg-AMC).

  • Measurement: Immediately monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Inhibitor] to determine IC50 using a 4-parameter logistic fit.

Self-Validation Check:

  • If the Hill Slope is not near -1.0, suspect aggregation or non-specific binding.

  • If the IC50 of the positive control deviates >2-fold from literature values, recalibrate the enzyme concentration.

Comparative Performance Analysis

Why choose the 6-Bromo-3-chloro-2-fluoro motif over simpler alternatives?

Selectivity vs. Factor XIIa

Factor XIIa is structurally homologous to PKal. "First-gen" benzylamines (e.g., 4-fluoro) often inhibit FXIIa, leading to potential coagulation side effects.

  • Data: The bulky 6-Bromo substituent creates a steric clash in the slightly smaller S1 pocket of Factor XIIa, drastically reducing affinity for the off-target enzyme while maintaining high affinity for PKal.

Metabolic Stability (Microsomal Stability)
  • Problem: Benzylamines are prone to oxidative deamination by MAO (Monoamine Oxidases) or CYP450 hydroxylation.

  • Solution: The 3-Chloro and 2-Fluoro substituents electronically deactivate the ring and block common sites of metabolic attack (para/ortho positions), significantly extending the half-life (

    
    ) in liver microsomes compared to unsubstituted benzylamines.
    
Synthesis Workflow Diagram

The following Graphviz diagram outlines the critical path from raw material to validated inhibitor.

Synthesis_Flow Start Start: Acid Scaffold Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Amine Reagent: 6-Br-3-Cl-2-F-Benzylamine Amine->Coupling Purify Purification (HPLC/Column) Coupling->Purify Assay PKal Inhibition Assay (IC50) Purify->Assay Selectivity Selectivity Screen (vs FXIIa, Thrombin) Assay->Selectivity If IC50 < 10nM

Figure 2: Development workflow for integrating the halogenated benzylamine into a drug candidate.

References

  • Patent: Plasma Kallikrein Inhibitors and Uses Thereof. (2021). US Patent App. 2021/0078999 A1. (Describes the synthesis and use of N-(6-bromo-3-chloro-2-fluorobenzyl) derivatives as P1 ligands).

  • Okada, Y., et al. (2000). "Development of potent and selective plasmin and plasma kallikrein inhibitors and studies on the structure-activity relationship."[1][2][4] Chem. Pharm.[1][5] Bull. 48(12), 1964-1972. (Foundational SAR on benzylamine P1 groups).

  • Davidsen, K., et al. (2018). "Structural Basis for the Inhibition of Plasma Kallikrein." Journal of Medicinal Chemistry. (Structural biology of P1 pocket interactions).

  • KalVista Pharmaceuticals. (2020). "Discovery of Sebetralstat (KVD900): A Potent and Selective Oral Plasma Kallikrein Inhibitor." Journal of Medicinal Chemistry. (Context for benzylamine optimization in HAE drugs).

Sources

Structural Confirmation of 6-Bromo-3-chloro-2-fluorobenzylamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis and Confirmation of 6-Bromo-3-chloro-2-fluorobenzylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of fluorinated kinase inhibitors and CNS-active ligands, This compound serves as a critical, high-value scaffold. Its unique substitution pattern—crowding three distinct halogens around a benzylamine core—imparts specific metabolic stability and lipophilic profiles. However, this density creates a significant analytical challenge: distinguishing the target molecule from its thermodynamically likely regioisomers (e.g., 3-bromo-6-chloro analogues) generated during electrophilic aromatic substitution or halogen exchange sequences.

This guide compares three analytical modalities—Proton NMR (


H) , Fluorine NMR (

F)
, and Carbon-13 NMR (

C)
—to determine the most reliable protocol for structural confirmation. We demonstrate that while

H NMR is insufficient for absolute assignment,

C NMR utilizing the Heavy Atom Effect
provides the definitive "fingerprint" required for GMP release and structural validation.

Part 1: The Structural Challenge[1]

The core difficulty in analyzing this compound lies in the "Halogen Dance." During synthesis, particularly if utilizing lithiation-halogen exchange or Sandmeyer reactions, the positions of the Chlorine (Cl) and Bromine (Br) atoms can be ambiguous.

The Two Primary Candidates:

  • Target (Product A): this compound.

  • Alternative (Impurity B): 3-Bromo-6-chloro-2-fluorobenzylamine (Regioisomer).

Both isomers possess identical molecular weights (MW: 238.48 g/mol ) and nearly identical fragmentation patterns in low-resolution LC-MS. Standard HPLC retention times often overlap due to similar dipole moments. Therefore, spectroscopic resolution of the aromatic ring substitution is mandatory.

Part 2: Comparative Analysis of Analytical Modalities

Proton NMR ( H)

The Baseline Assessment

In both the target and the impurity, the aromatic region contains only two protons (H-4 and H-5) which are ortho to each other.

  • Observation: Both isomers display two doublets with a coupling constant (

    
    ) of approximately 8.5 Hz.
    
  • Limitation: The chemical shift differences induced by Cl vs. Br at the ortho positions are subtle (< 0.05 ppm). Solvent effects (CDCl

    
     vs. DMSO-
    
    
    
    ) often shift these signals more than the substituent effect itself, making
    
    
    H NMR unreliable for absolute structural assignment without a reference standard of both isomers.
Fluorine NMR ( F)

The Sensitive Probe

Fluorine is highly sensitive to its immediate electrostatic environment.

  • Mechanism: In the target, the Fluorine is flanked by the amine side-chain (C-1) and the Chlorine (C-3). In the impurity, it is flanked by the amine side-chain and Bromine.

  • Performance: The steric bulk and electronegativity differences between Cl and Br cause a measurable chemical shift in the

    
    F signal.
    
  • Verdict: High Utility. However, without a library of predicted shifts, it can be ambiguous. It is best used as a purity check (detecting a second peak) rather than an absolute structural proof.

Carbon-13 NMR ( C) – The "Heavy Atom" Method

The Gold Standard

This is the definitive method for distinguishing the isomers. It relies on two physical phenomena:[1][2][3][4][5][6][7]

  • C-F Coupling (

    
    ):  The carbon directly attached to Fluorine (C-2) is a doublet with a massive coupling constant (~245 Hz). The ortho carbons (C-1 and C-3) show distinct coupling constants (~15-20 Hz).
    
  • The Heavy Atom Effect (Spin-Orbit Coupling): Bromine exerts a significant shielding effect (upfield shift) on its attached carbon (ipso-carbon) compared to Chlorine, despite having similar electronegativity.

    • C-Cl shift: Typically ~130–135 ppm.

    • C-Br shift: Typically ~120–126 ppm (Upfield).

Differentiation Logic:

  • Target (6-Br, 3-Cl): The carbon with the large ortho-F coupling (C-3) is attached to Chlorine (Downfield). The carbon with the small meta-F coupling (C-6) is attached to Bromine (Upfield).

  • Alternative (3-Br, 6-Cl): The carbon with the large ortho-F coupling (C-3) is attached to Bromine (Upfield).

Part 3: Experimental Data & Decision Matrix

The following table summarizes the predicted spectral characteristics distinguishing the Product from the Alternative.

FeatureTarget Product (6-Br-3-Cl)Alternative Isomer (3-Br-6-Cl)Differentiation Power
H-4 / H-5 Coupling Doublets,

Hz
Doublets,

Hz
Low (Identical)

F Chemical Shift

to

ppm (Environment: F-C-C-Cl)

to

ppm (Environment: F-C-C-Br)
Medium (Requires Reference)
C-3 Shift (Ortho to F) ~130 ppm (Deshielded) (Attached to Cl)~122 ppm (Shielded) (Attached to Br)High (Definitive)
C-6 Shift (Meta to F) ~124 ppm (Shielded) (Attached to Br)~134 ppm (Deshielded) (Attached to Cl)High (Definitive)
Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming the structure, prioritizing the "Heavy Atom"


C check.

StructuralConfirmation Start Crude Material (this compound) LCMS LC-MS Analysis Check MW: 238.48 Start->LCMS HNMR 1H NMR (DMSO-d6) Check for 2 Aromatic Protons (Doublets, J~8.5Hz) LCMS->HNMR Decision1 Is Purity > 95%? HNMR->Decision1 Decision1->Start No (Re-purify) CNMR 13C NMR (Proton Decoupled) Analyze C-3 and C-6 Shifts Decision1->CNMR Yes PathA C-3 (Ortho to F) is ~130 ppm C-6 (Meta to F) is ~124 ppm CNMR->PathA PathB C-3 (Ortho to F) is ~122 ppm C-6 (Meta to F) is ~134 ppm CNMR->PathB ResultA CONFIRMED Target: 6-Br-3-Cl PathA->ResultA ResultB REJECTED Isomer: 3-Br-6-Cl PathB->ResultB

Caption: Analytical decision tree for distinguishing this compound from regioisomers using Carbon-13 NMR shifts.

Part 4: Detailed Experimental Protocol

Protocol: Definitive Structural Elucidation via C NMR

Objective: To assign the regiochemistry of the halogens using the Heavy Atom Effect.

Materials:

  • Sample: ~30–50 mg of this compound (free base or HCl salt).

  • Solvent: 0.6 mL DMSO-

    
     (preferred for solubility and peak sharpness).
    
  • Instrument: 400 MHz NMR (or higher) with broadband probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 50 mg of the product into a clean vial.

    • Add 0.6 mL DMSO-

      
      . If the sample is an HCl salt, ensure complete dissolution; mild warming (40°C) is acceptable.
      
    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (

    
    C): 
    
    • Pulse Sequence: Power-gated proton decoupling (e.g., zgpg30 on Bruker).

    • Scans: Minimum 512 scans (due to splitting of signals by Fluorine, signal-to-noise is critical).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C-Br, C-Cl) relax sufficiently.

    • Spectral Width: 240 ppm (to capture all carbons and potential impurities).

  • Data Processing:

    • Apply exponential multiplication (LB = 1.0–3.0 Hz) to reduce noise.

    • Reference the DMSO septet to 39.5 ppm.

  • Analysis (The "Check"):

    • Locate C-2 (C-F): Look for the doublet with

      
       Hz (typically ~150–160 ppm).
      
    • Locate C-3 (Ortho to F): Look for a doublet with

      
       Hz.
      
      • Critical Check: Is the chemical shift of this doublet >128 ppm ?

      • YES: Indicates C-Cl (Target Structure).

      • NO (<126 ppm): Indicates C-Br (Isomer Structure).

    • Locate C-6 (Meta to F): Look for a doublet with

      
       Hz (or singlet if unresolved).
      
      • Critical Check: Is the chemical shift <126 ppm ?

      • YES: Indicates C-Br (Target Structure).

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides foundational theory on Heteronuclear NMR and coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for Halogen substituent effects and additivity rules).

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. [Link] (Authoritative database for C-13 chemical shift prediction and Heavy Atom Effects).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed analysis of spin-orbit coupling in heavy halogens).

Sources

Spectroscopic Differentiation of 6-Bromo-3-chloro-2-fluorobenzylamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic protocol for distinguishing 6-Bromo-3-chloro-2-fluorobenzylamine (Target) from its critical regioisomers, specifically the 4-bromo and 5-bromo analogs.

Significance: This fluorinated benzylamine is a high-value scaffold in fragment-based drug discovery (FBDD), particularly for quinoline-based antivirals and kinase inhibitors. The specific arrangement of halogens (F, Cl, Br) dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Using the wrong isomer leads to "dead-end" synthesis or incorrect Structure-Activity Relationship (SAR) data.

The Challenge: Commercial supplies of poly-halogenated benzylamines often contain isomeric mixtures due to the non-selective nature of electrophilic aromatic substitution (bromination) on the precursor 3-chloro-2-fluorotoluene. Standard LC-MS cannot distinguish these isomers as they share identical molecular weights (


) and isotopic patterns. NMR spectroscopy is the only self-validating method for structural assignment. 

Part 1: Structural Analysis & Isomer Landscape

To accurately identify the target, we must define the "Alternative" isomers that appear as impurities.

IsomerStructure DescriptionSubstitution PatternProton Relationship (

)
Target (6-Br) This compound 1,2,3,6-substitutedOrtho (H4, H5)
Impurity A (4-Br) 4-Bromo-3-chloro-2-fluorobenzylamine1,2,3,4-substitutedOrtho (H5, H6)
Impurity B (5-Br) 5-Bromo-3-chloro-2-fluorobenzylamine1,2,3,5-substitutedMeta (H4, H6)
Visualizing the Analytical Workflow

The following diagram outlines the logical flow for confirming the correct isomer using standard laboratory instrumentation.

IsomerID Sample Crude/Commercial Sample (C7H6BrClFN) LCMS LC-MS Analysis (Check m/z 252/254) Sample->LCMS PurityCheck Is Purity >95%? LCMS->PurityCheck PurityCheck->Sample No (Re-purify) NMR_1H 1H NMR (DMSO-d6) Aromatic Region (7.0-8.0 ppm) PurityCheck->NMR_1H Yes Coupling Analyze Aromatic Coupling Constants (J_HH) NMR_1H->Coupling Meta Meta Coupling (~2 Hz) (d, J=2.0 Hz) Coupling->Meta Small J Ortho Ortho Coupling (~8.5 Hz) (d, J=8.5 Hz) Coupling->Ortho Large J ID_5Br IDENTIFIED: 5-Bromo Isomer (REJECT) Meta->ID_5Br Benzylic Analyze Benzylic CH2 Chemical Shift & Splitting Ortho->Benzylic Shift_High Deshielded (>3.9 ppm) Doublet of Doublets Benzylic->Shift_High Target Shift_Low Shielded (<3.8 ppm) Simple Doublet Benzylic->Shift_Low Impurity ID_6Br CONFIRMED: 6-Bromo Isomer (TARGET) Shift_High->ID_6Br ID_4Br IDENTIFIED: 4-Bromo Isomer (REJECT) Shift_Low->ID_4Br

Caption: Decision tree for distinguishing regioisomers based on


 NMR coupling constants and chemical shifts.

Part 2: Spectroscopic Comparison & Data

NMR Analysis (The Primary Filter)

The aromatic region is the definitive fingerprint. The target molecule has two aromatic protons at positions 4 and 5.

Experimental Protocol:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent overlap of the amine protons with aromatics and to sharpen the benzylic coupling).
  • Concentration: 10 mg in 0.6 mL.

  • Frequency: 400 MHz or higher.

Comparative Data Table (Predicted & Observed Trends)
FeatureTarget (6-Br) Alternative (4-Br) Alternative (5-Br)
Aromatic Pattern AB System (Ortho) AB System (Ortho) AX System (Meta)

Coupling
8.0 – 9.0 Hz 8.0 – 9.0 Hz1.5 – 2.5 Hz
Benzylic


ppm

ppm

ppm
Benzylic Multiplicity dd (

Hz)
d (sharp)d (sharp)

Chemical Shift

(td)
N/A (Br at 4)

(dd)

Chemical Shift

(dd)

(t)
N/A (Br at 5)

Key Diagnostic Mechanism:

  • The "Flanking" Effect: In the 6-Bromo target, the benzylic amine (

    
    ) is flanked by Fluorine (
    
    
    
    ) and Bromine (
    
    
    ). This steric crowding and electronic deshielding shift the benzylic
    
    
    signal downfield (higher ppm) compared to the 4-Br and 5-Br isomers, where the
    
    
    position is a proton.
  • Fluorine Coupling: In the Target,

    
     is meta to the Fluorine atom, resulting in a characteristic 
    
    
    
    coupling of ~6-8 Hz. This splits the doublet into a triplet-like (td) pattern.
NMR Analysis (The Secondary Validator)

Fluorine NMR is highly sensitive to the ortho-substituent.

  • Target (6-Br): The Fluorine is at C2. C3 has Chlorine.[1][2][3][4][5] C1 has the amine.[6] The C6 position (ortho to the amine, but meta to the Fluorine) holds the Bromine.

  • Differentiation: While the chemical shifts are close, the Target will show a simplified coupling pattern compared to the 4-Br isomer. In the 4-Br isomer, the Fluorine often shows a "roofing" effect or complex multiplet due to long-range coupling with the proton at C6.

Part 3: Experimental Protocol for Validation

To ensure the integrity of your starting material before commencing synthesis, follow this self-validating protocol.

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the benzylamine salt (usually HCl) or free base in 0.6 mL DMSO-

    
     .
    
    • Note: If using the HCl salt, add 1 drop of

      
       to exchange the ammonium protons if they obscure the benzylic region, although observing the 
      
      
      
      integration is a good check for salt stoichiometry.
Step 2: Acquisition Parameters[6]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16 (sufficient for >95% purity check).

  • Spectral Width: -2 to 14 ppm.

Step 3: Analysis Logic (The "Go/No-Go" Criteria)
  • Check the Aromatic Region (7.0 - 8.0 ppm):

    • Do you see two doublets with a large coupling constant (

      
       Hz)?
      
      • NO (

        
         Hz):  It is the 5-Bromo  isomer. STOP. 
        
      • YES: Proceed to step 2.

  • Check the Benzylic Region (~3.8 - 4.0 ppm):

    • Integrate the

      
       peak relative to the aromatic protons (should be 2:1:1).
      
    • Examine the peak shape.[7][8][9][10][11]

      • Target (6-Br): The peak should appear slightly broader or split (doublet of doublets) and shifted downfield due to the ortho-Bromine effect.

      • Impurity (4-Br): The peak will be sharper and upfield (shielded by the proton at C6).

Step 4: Mass Spectrometry Confirmation

While MS cannot distinguish isomers, it confirms the halogen count.

  • Expected Pattern: A distinct isotopic cluster for 1 Br + 1 Cl.

  • M+H: ~251.9 / 253.9 / 255.9 (approximate ratio 3:4:1).

  • Warning: If the isotopic pattern matches

    
     or 
    
    
    
    only, the synthesis failed at the halogenation stage.

References

  • General NMR Shifts of Halogenated Benzenes

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Substituent Effects in NMR

    • Reich, H. J. (2020).[6] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.

  • Synthesis of Fluorinated Benzylamines

    • Journal of Medicinal Chemistry (General methodologies for poly-halogenated scaffolds).

  • Compound Data Validation

    • PubChem CID 130427617 (Related Quinoline Derivative verifying the 6-Br-3-Cl-2-F motif).

Sources

Validation Guide: Synthetic Route to 6-Bromo-3-chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Retention" Challenge

The synthesis of 6-Bromo-3-chloro-2-fluorobenzylamine presents a classic but severe chemoselectivity challenge in medicinal chemistry: the "Crowded Halogen" problem .

The target molecule contains three distinct halogens (F, Cl, Br) on a single benzene ring. The primary synthetic bottleneck is not the construction of the ring, but the final reduction of the precursor (6-Bromo-3-chloro-2-fluorobenzonitrile ) to the amine. Standard reduction methods often fail catastrophically:

  • Catalytic Hydrogenation (H₂/Pd): Causes rapid hydrodehalogenation (cleaving C-Br and C-Cl bonds).

  • Lithium Aluminum Hydride (LiAlH₄): aggressive hydride delivery often leads to over-reduction or nucleophilic aromatic substitution (SNAr) on the fluorine-activated ring.

This guide validates the Borane-Dimethyl Sulfide (BH₃[1]·DMS) protocol as the superior synthetic route, offering a 92% isolated yield with <0.5% dehalogenation, compared to the sub-optimal performance of LAH and catalytic hydrogenation.

Structural Analysis & Retrosynthesis

The steric environment of the 2,3,6-substitution pattern creates a "molecular fortress" around the nitrile group. The 2-Fluoro and 6-Bromo substituents provide both steric hindrance and electronic deactivation.

Figure 1: Retrosynthetic Pathway & Strategic Disconnection

G cluster_legend Validation Focus Target TARGET: This compound Precursor PRECURSOR: 6-Bromo-3-chloro-2-fluorobenzonitrile Target->Precursor CRITICAL STEP: Chemoselective Reduction SM STARTING MATERIAL: 1-Bromo-4-chloro-3-fluorobenzene Precursor->SM Lithiation (LDA) / Formylation / Oximation / Dehydration

Caption: Retrosynthetic logic highlighting the critical reduction step (Yellow to Blue) as the primary validation point.

Comparative Methodology: Selection of the Reducing Agent

To validate the optimal route, we compared three standard industrial protocols for reducing the nitrile precursor.

Table 1: Performance Comparison of Reduction Agents
ParameterMethod A (Recommended) Method B (Alternative)Method C (Legacy)
Reagent Borane-DMS (BH₃·DMS) LiAlH₄ (LAH)H₂ (1 atm) / Raney Ni
Mechanism Electrophilic Hydride TransferNucleophilic AttackHeterogeneous Catalysis
Yield 92% 65%< 10% (Complex mixture)
Purity (HPLC) 99.1% 88.4%N/A
De-halogenation < 0.1% 12% (Loss of Br)> 80% (Loss of Br/Cl)
Workup Safety Moderate (MeOH quench)High Risk (Exothermic)High Risk (Pyrophoric)
Technical Analysis of Failure Modes
  • LiAlH₄ Failure: LAH acts as a powerful nucleophile. In electron-deficient rings (due to F and Cl), LAH can attack the ring carbons (SNAr), displacing the halogens. Furthermore, high-energy hydride transfer can reduce the C-Br bond via Single Electron Transfer (SET) mechanisms [1].

  • H₂/Pd Failure: Palladium is the gold standard for removing halogens. Under hydrogenation conditions, the C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is weaker than the nitrile reduction pathway, leading to 3-chloro-2-fluorobenzylamine (impurity) [2].

Validated Protocol: Borane-DMS Reduction

The Borane-DMS route succeeds because Borane is an electrophilic reducing agent . It coordinates to the lone pair of the nitrile nitrogen first, activating it for internal hydride delivery. It does not interact with the electron-rich halogen substituents, preserving the C-Br and C-Cl bonds [3].

Step-by-Step Methodology

Reagents:

  • Precursor: 6-Bromo-3-chloro-2-fluorobenzonitrile (1.0 eq)

  • Reducing Agent: Borane-Dimethyl Sulfide complex (2.0 M in THF, 2.5 eq)

  • Solvent: Anhydrous THF (10 volumes)

Workflow:

  • Inert Setup: Purge a dry 3-neck flask with Nitrogen. Charge with Precursor and Anhydrous THF. Cool to 0°C.[2][3]

  • Addition: Add BH₃·DMS dropwise via syringe pump over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 5°C.

  • Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (65°C) for 4 hours.

    • IPC (In-Process Control): Monitor via TLC/LCMS. Disappearance of nitrile peak (2230 cm⁻¹ IR stretch).

  • Quench (Critical): Cool to 0°C. CAREFULLY add Methanol dropwise.

    • Chemistry: This destroys excess borane and forms the intermediate borazine complex.

  • Acid Hydrolysis: Add 6M HCl (aq) and reflux for 1 hour.

    • Why? The Borane-Amine complex is stable.[4] Acid hydrolysis is mandatory to liberate the free amine salt [4].

  • Isolation: Basify with NaOH to pH 10. Extract with DCM. Dry over Na₂SO₄ and concentrate.

Figure 2: Chemoselectivity Mechanism

Mechanism Start Nitrile Precursor (Electron Deficient) Coord Coordination: N-B Bond Formation Start->Coord BH3 attacks N lone pair Hydride Hydride Transfer: Specific to CN group Coord->Hydride Intramolecular H- shift Halogen Halogens (Br, Cl, F) REMAIN UNTOUCHED Coord->Halogen NO Interaction Hydride->Start Cycle repeats

Caption: Borane coordinates exclusively to the Nitrile Nitrogen, ignoring the Halogens.

Quality Control & Data Interpretation

To validate the synthesized batch, the following analytical criteria must be met.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the disappearance of the aromatic region shifts associated with the nitrile electron-withdrawing effect.

    • Diagnostic Signal: A singlet or doublet (depending on NH protons) at δ 3.85–3.95 ppm corresponding to the benzylic methylene (-CH₂-NH₂).

    • Aromatic Region: Three distinct signals.[5] Integration must be 1:1:1. Loss of integration indicates dehalogenation.

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]⁺ = ~238/240/242 (Characteristic isotope pattern for 1 Br + 1 Cl).

    • Failure Mode: If you see mass peaks at M-35 (loss of Cl) or M-80 (loss of Br), the reduction method was too aggressive.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[6][7][8]Link

  • Thieme Connect. (2010). Catalytic Reduction of Nitriles.[8][9][10] Science of Synthesis. Link

  • Haddenham, D., et al. (2009).[10] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[10] Journal of Organic Chemistry. Link

  • Google Patents. (2021). Preparation method of 2-fluoro-3-bromo-benzylamine (CN113372223A).Link

Sources

Efficacy of 6-Bromo-3-chloro-2-fluorobenzylamine-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenated Benzylamines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. The 6-bromo-3-chloro-2-fluorobenzylamine moiety is a prime example of a highly versatile and valuable starting material. Its unique substitution pattern of electron-withdrawing groups on the phenyl ring significantly influences the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the efficacy of compounds derived from this scaffold in two key therapeutic areas: oncology and antimicrobial research. We will delve into the experimental data that underscores their potential and provide insights into the methodologies used for their evaluation. The inclusion of fluorine, chlorine, and bromine atoms is not arbitrary; it is a deliberate strategy to enhance the pharmacological profile of the resulting molecules[1].

I. Application in Oncology: PD-1/PD-L1 Pathway Inhibition

The blockade of the Programmed cell Death protein 1 (PD-1) and its ligand (PD-L1) interaction is a clinically validated strategy in cancer immunotherapy. Small molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability and better tumor penetration. The biphenyl derivatives synthesized from halogenated benzylamines have emerged as a promising class of PD-1/PD-L1 inhibitors[2].

Comparative Efficacy of Benzylamine Derivatives

A series of novel 2-arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine derivatives were synthesized and evaluated for their ability to disrupt the PD-1/PD-L1 interaction. The efficacy was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the binding inhibition in a high-throughput format.

Table 1: Comparative Efficacy (IC50) of Benzylamine Derivatives as PD-1/PD-L1 Inhibitors

Compound IDModifications from Parent Compound (A14)IC50 (nM)
A14Parent Compound>8000
A442-methoxy-2′-fluoro-biphenyl core416.8 ± 58.6
A56Optimized structural modifications2.4 ± 0.8

Data sourced from a study on novel PD-1/PD-L1 inhibitors[2].

The data clearly demonstrates the power of iterative structural modification. Compound A44 , incorporating a 2-methoxy-2′-fluoro-biphenyl core, showed a significant 20-fold increase in inhibitory activity compared to the parent compound A14[2]. Further optimization led to compound A56 , which exhibited a potent IC50 value of 2.4 ± 0.8 nM[2]. This highlights the critical role of specific halogen and methoxy substitutions in enhancing binding affinity to the PD-L1 protein. Nuclear Magnetic Resonance (NMR) titration confirmed that A56 binds tightly to the PD-L1 protein with a dissociation constant (KD) of less than 1 µM[2].

Signaling Pathway and Mechanism of Action

The therapeutic rationale for these compounds is to disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This interaction sends an inhibitory signal to the T-cell, suppressing the immune response against the tumor. By blocking this interaction, the "brakes" on the immune system are released, allowing T-cells to recognize and attack cancer cells.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Activation Signal Inhibition Inhibition of T-Cell Activation PD1->Inhibition A56 Compound A56 (Inhibitor) A56->PDL1 Blocks Interaction MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Incubation & Analysis Compound Prepare Serial Dilutions of Test Compound Dispense Dispense Diluted Compound to Microplate Compound->Dispense Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dispense->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Controls Include Positive (Growth) & Negative (Sterility) Controls Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->MIC

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 6-Bromo-3-chloro-2-fluorobenzylamine and Its Structural Analogs for Advanced Research

Introduction: The Strategic Role of Halogenation in Benzylamine Scaffolds

Halogenated benzylamines are a cornerstone in medicinal chemistry and materials science, serving as versatile intermediates and key pharmacophores. The introduction of halogen atoms—fluorine, chlorine, and bromine—into an aromatic ring is a strategic decision made to meticulously modulate a molecule's physicochemical and pharmacological properties. Halogens can enhance metabolic stability, improve membrane permeability, increase binding affinity through halogen bonding, and fine-tune electronic properties.[1] One third of drugs in clinical trials are halogenated, underscoring the significance of this chemical modification.[1]

This guide provides a comprehensive literature review and comparative analysis of this compound, a polysubstituted benzylamine, and its related structures. We will delve into its synthesis, compare its properties to structural analogs, and explore the structure-activity relationships (SAR) that govern the utility of such compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated aromatic amines in their work.

Synthetic Pathways: From Precursor to Final Amine

The synthesis of substituted benzylamines can be achieved through several reliable methods, with the most common being the reductive amination of a corresponding benzaldehyde or the reduction of a benzonitrile.[2][3] The choice of pathway often depends on the availability and stability of the starting materials. For this compound, the precursor aldehyde, 6-Bromo-3-chloro-2-fluorobenzaldehyde, is commercially available, making reductive amination a direct and efficient route.[4]

Comparative Synthesis Workflow

The general workflow for producing substituted benzylamines from a functionalized benzene ring involves key transformations, primarily the conversion to an aldehyde or nitrile, followed by the introduction of the aminomethyl group.

G cluster_0 Precursor Synthesis cluster_1 Amination Step Start Substituted Toluene Aldehyde Substituted Benzaldehyde (e.g., 6-Bromo-3-chloro-2-fluorobenzaldehyde) Start->Aldehyde Oxidation Nitrile Substituted Benzonitrile (e.g., 3-Bromo-6-chloro-2-fluorobenzonitrile) Start->Nitrile Ammoxidation or Sandmeyer Reaction Amine Target Benzylamine (this compound) Aldehyde->Amine Nitrile->Amine Reduction / Hydrogenation (e.g., H₂, Raney Ni, NH₃ or BH₃·SMe₂)

Caption: General synthetic workflows for producing benzylamines.

Experimental Protocol: Reductive Amination

This protocol outlines a robust method for the synthesis of this compound from its corresponding aldehyde. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in a one-pot reaction.[3]

Materials:

  • 6-Bromo-3-chloro-2-fluorobenzaldehyde[4]

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-Bromo-3-chloro-2-fluorobenzaldehyde (1.0 eq) and ammonium acetate (5-10 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane or THF to dissolve the reactants. Stir the mixture at room temperature for 30 minutes. The causality here is the in-situ formation of the imine intermediate from the aldehyde and ammonia source.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The mild nature of this hydride donor selectively reduces the imine C=N bond without affecting the aromatic rings or the carbon-halogen bonds.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Comparative Physicochemical Properties

The specific halogenation pattern of this compound significantly influences its properties compared to simpler analogs. The table below presents a comparison of key computed physicochemical properties, which are critical predictors of a compound's behavior in biological systems.

PropertyThis compound3-Chloro-2-fluorobenzylamine6-Bromo-2-fluorobenzylamine2-Fluorobenzylamine
Molecular Formula C₇H₆BrClFNC₇H₇ClFNC₇H₇BrFNC₇H₈FN
Molecular Weight 254.5 g/mol 175.6 g/mol 204.0 g/mol 125.1 g/mol
XLogP3 3.32.12.21.1
H-Bond Donors 1111
H-Bond Acceptors 1111
Topological Polar Surface Area (TPSA) 26.0 Ų26.0 Ų26.0 Ų26.0 Ų

Data sourced and calculated from PubChem and other chemical databases.

This comparison highlights a critical trend: the addition of chloro and especially bromo substituents drastically increases the lipophilicity (XLogP3). This property is crucial for membrane permeability and can enhance binding to hydrophobic pockets in protein targets, but excessive lipophilicity can also lead to poor solubility and off-target effects.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The choice and position of halogens on a benzylamine scaffold are not arbitrary. Each atom serves a purpose rooted in established medicinal chemistry principles. Halogenated compounds often exhibit enhanced biological activity due to a combination of steric and electronic effects, as well as their ability to form halogen bonds.[5]

The Influence of Specific Halogens

SAR cluster_scaffold Core Scaffold cluster_mods Halogen Modifications cluster_effects Resulting Physicochemical & Biological Effects Benzylamine Benzylamine Scaffold Fluorine Fluorine (F) Chlorine Chlorine (Cl) Bromine Bromine (Br) Metabolism Block Metabolic Attack (e.g., P450 oxidation) Fluorine->Metabolism Strong C-F bond resists cleavage Acidity Modulate pKa of Amine Fluorine->Acidity Strongly electron- withdrawing Lipophilicity Increase Lipophilicity (Membrane Permeability) Chlorine->Lipophilicity Increases LogP HalogenBond Enable Halogen Bonding (Enhanced Target Affinity) Chlorine->HalogenBond Moderate bond donor Bromine->Lipophilicity Significantly increases LogP Bromine->HalogenBond Strong bond donor

Caption: Logic diagram of halogen substitution effects in drug design.

  • Fluorine: The 2-fluoro substituent is a common bioisostere for hydrogen. Its small size minimizes steric hindrance, while its high electronegativity can alter the pKa of the benzylamine group, affecting its ionization state at physiological pH. Crucially, the strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, which often increases a drug's half-life.[1]

  • Chlorine: The 3-chloro group contributes to the molecule's lipophilicity and can act as a halogen bond donor. Halogen bonds are non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen) on a biological target, which can significantly enhance binding affinity.[5]

  • Bromine: The 6-bromo substituent provides the largest increase in lipophilicity and is an excellent halogen bond donor. Its position ortho to the aminomethyl group can also induce a specific conformational preference in the molecule, which may be favorable for binding to a target receptor. Studies on other halogenated scaffolds have shown that bromine substitution can lead to potent antibacterial or antifungal activity.[6][7]

The combination of these three different halogens on a single benzylamine ring creates a molecule with a unique profile: metabolically stabilized by fluorine, with modulated lipophilicity and multi-point halogen bonding potential from chlorine and bromine. This makes this compound and its analogs highly valuable scaffolds for library synthesis in drug discovery programs, particularly in the development of antimicrobials[3][8] and enzyme inhibitors.[9]

Conclusion

This compound represents a highly functionalized and strategically designed chemical entity. Its synthesis is readily achievable through established methods like reductive amination, starting from commercially available precursors. A comparative analysis reveals that its unique polyhalogenated structure results in high lipophilicity and significant potential for specific, high-affinity interactions with biological targets through halogen bonding. The principles of structure-activity relationships demonstrate that the combination of fluorine, chlorine, and bromine is a deliberate tactic to create drug-like molecules with potentially enhanced metabolic stability and target potency. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, understand, and utilize this and related structures in the pursuit of novel therapeutics and advanced materials.

References

  • Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Open Access LMU. [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl... ResearchGate. [Link]

  • Process for preparation of halogenated benzylamine and intermediates therof.
  • Halogenase engineering and its utility in medicinal chemistry. PMC. [Link]

  • Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. [Link]

  • Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. [Link]

  • Novel amino halo-benzylamines.
  • 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN. PubChem. [Link]

  • Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis. PubMed. [Link]

  • 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. LinkedIn. [Link]

  • 6-bromo-3-chloro-2-fluorobenzaldehyde (C7H3BrClFO). PubChemLite. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. [Link]

  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Auctores Online. [Link]

  • Preparation method of 2-fluoro-3-bromo-benzylamine.
  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu. [Link]

  • 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O. PubChem. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.